Product packaging for Phenytoin(Cat. No.:CAS No. 57-41-0)

Phenytoin

货号: B1677684
CAS 编号: 57-41-0
分子量: 252.27 g/mol
InChI 键: CXOFVDLJLONNDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Phenytoin, chemically known as 5,5-diphenylimidazolidine-2,4-dione, is a hydantoin derivative first synthesized in 1908 . As a research tool, it is primarily valued for its potent blocking action on voltage-gated sodium channels . It binds to the inactivated state of these channels, thereby prolonging the neuronal refractory period and stabilizing neuronal membranes. This mechanism is fundamental for in vitro and in vivo investigations aimed at suppressing high-frequency repetitive firing in neurons . Beyond its classical application in neuroscience for studying seizure activity and neuropathic pain pathways, research into this compound explores its potential effects on wound healing and its antiarrhythmic properties in cardiac tissue, where it acts as a Class Ib agent to eliminate ectopic rhythms . The compound has a narrow therapeutic index, estimated to be 2, which makes precise dosing critical in experimental designs . This compound is a white crystalline powder with a molecular weight of 252.27 g/mol and a CAS Registry Number of 57-41-0 . It is poorly soluble in water but soluble in alkali hydroxides and organic solvents like ethanol . Researchers should note that its metabolism involves the hepatic cytochrome P450 enzyme system (predominantly CYP2C9 and CYP2C19), making it a relevant compound for drug interaction studies . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O2 B1677684 Phenytoin CAS No. 57-41-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5,5-diphenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOFVDLJLONNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Record name PHENYTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18194
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name phenytoin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Phenytoin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020541
Record name 5,5-Diphenylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenytoin appears as fine white or almost white crystalline powder. Odorless or almost odorless. Tasteless. (NTP, 1992), Solid
Record name PHENYTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18194
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 66 °F (NTP, 1992), Insoluble in cold water, One gram dissolves in about 60 ml alcohol, about 30 ml acetone. Soluble in alkali hydroxides., Soluble in acetic acid; slightly soluble in ethyl ether, benzene, chloroform, In water, 32 mg/L at 22 °C, 7.11e-02 g/L
Record name SID11532994
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PHENYTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18194
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenytoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00252
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENYTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Needles (alcohol), White powder

CAS No.

57-41-0, 630-93-3
Record name PHENYTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18194
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenytoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenytoin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenytoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00252
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phenytoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-Diphenylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenytoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenytoin sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6158TKW0C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENYTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

563 to 568 °F (NTP, 1992), 295-298 °C, 286 °C
Record name PHENYTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18194
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenytoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00252
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENYTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Cellular Pharmacodynamics of Phenytoin Action

Voltage-Gated Sodium Channel Modulation by Phenytoin

The core mechanism by which this compound exerts its therapeutic effects is through its interaction with voltage-gated sodium channels (NaV). wikipedia.orgwikipedia.orgatamanchemicals.comwikipedia.orgmims.comwikipedia.orgwikipedia.orgflybase.orgwikidata.orgwikipedia.orgfishersci.atciteab.comciteab.comfishersci.atciteab.comthegoodscentscompany.comciteab.comfishersci.cafishersci.co.uk These channels are critical for the initiation and propagation of action potentials in neurons. wikipedia.orgwikipedia.orgwikidata.org this compound is often described as a non-specific sodium channel blocker, targeting a wide range of voltage-gated sodium channel subtypes. wikipedia.org Electrophysiological studies have demonstrated that this compound blocks these channels from the intracellular side, specifically interacting within the inner vestibule of the channel pore. citeab.comciteab.com This binding is both voltage- and frequency-dependent, meaning this compound's affinity for the channel is influenced by the membrane potential and the rate of neuronal firing. wikipedia.orgflybase.orgciteab.comciteab.comciteab.com At hyperpolarized resting membrane potentials, where sodium channels are primarily in the closed/deactivated state, the binding affinity of this compound is low. citeab.comciteab.com However, depolarization of the membrane, which leads to channel activation and inactivation, increases this compound's affinity. wikipedia.orgciteab.com

Stabilization of the Inactive State and Prolongation of Neuronal Refractory Period

A key aspect of this compound's interaction with voltage-gated sodium channels is its preferential binding to and stabilization of the inactive state of the channel. atamanchemicals.comwikipedia.orgwikipedia.orgwikipedia.orgflybase.orgwikipedia.orgfishersci.atfishersci.atciteab.comfishersci.co.ukwikipedia.org Following depolarization and opening, sodium channels rapidly enter a fast-inactivated state, which prevents further ion flux. This compound enhances this steady-state inactivation. wikipedia.org By binding to the inactive conformation, this compound prolongs the duration for which the channel remains in this state, effectively slowing its recovery back to the resting, excitable state. wikipedia.orgwikipedia.org This prolonged inactivation increases the neuronal refractory period, which is the time during which a neuron is less able to generate a new action potential. atamanchemicals.comwikipedia.orgwikipedia.orgfishersci.atwikipedia.org Research suggests that this compound may also influence slower forms of inactivation in addition to or instead of solely targeting fast inactivation, a subject of ongoing investigation. wikidata.orgmims.com Studies in rat hippocampal CA1 pyramidal neurons, for instance, found no effect of this compound on fast inactivation but observed enhancement of slow and intermediate inactivation processes. wikidata.orgmims.com This stabilization of inactivated states reduces the availability of sodium channels for subsequent activation, particularly during periods of high-frequency stimulation. citeab.com

Attenuation of High-Frequency Repetitive Firing in Neuronal Systems

The voltage- and frequency-dependent binding of this compound leads to a prominent effect on the ability of neurons to sustain high-frequency repetitive firing. wikipedia.orgwikipedia.orgmims.comwikipedia.orgflybase.orgciteab.comciteab.comfishersci.atciteab.comthegoodscentscompany.comfishersci.co.ukciteab.com In conditions of excessive neuronal excitation, such as during epileptic seizures, neurons fire rapidly and repeatedly. This compound's enhanced binding to sodium channels during such heightened activity results in a progressive block of these channels. wikipedia.orgflybase.orgciteab.com This "use-dependent" or "state-dependent" block means that the drug's inhibitory effect is more pronounced in neurons that are firing frequently compared to those with normal, low-frequency activity. mims.comwikipedia.orgflybase.orgciteab.comthegoodscentscompany.com By limiting the availability of sodium channels, this compound effectively attenuates the sustained high-frequency firing of action potentials. wikipedia.orgmims.comwikipedia.orgflybase.orgciteab.comciteab.comfishersci.atciteab.com This action is crucial in preventing the spread of abnormal electrical discharges from a seizure focus to adjacent areas of the brain. wikipedia.orgflybase.orgciteab.comciteab.com Research findings support that this compound reduces the amplitude of sodium-dependent action potentials through enhancing steady-state inactivation, thereby blocking sustained high-frequency repetitive firing. wikipedia.org

Secondary Modulatory Effects of this compound on Other Ion Channels and Neurotransmitter Systems

This compound has been reported to have minor effects on calcium channels, which are involved in neurotransmitter release and neuronal excitability. wikipedia.orgwikidoc.org Some research indicates that this compound can inhibit calcium channels and influence the sequestration of calcium ions in nerve terminals, potentially inhibiting voltage-dependent neurotransmission at the synapse. wikidoc.org At higher concentrations, this compound may also delay the activation of outward potassium currents in nerves, which could further contribute to prolonging the neuronal refractory period. flybase.org There is also some evidence suggesting this compound might influence voltage-gated inwardly rectifying potassium channels like KCNH2. wikipedia.org

Regarding neurotransmitter systems, this compound is thought to influence the activity of certain neurotransmitters, although these effects are less well-defined compared to its ion channel modulation. wikipedia.orgwikipedia.org It has been suggested that this compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. wikipedia.orgwikipedia.org Studies in rat brain synaptosomes indicated that this compound facilitated GABA uptake, albeit to a lesser extent than other anticonvulsants like pentobarbital. mims.com this compound has also been reported to increase the uptake of glutamate, the primary excitatory neurotransmitter. mims.com Additionally, some research suggests this compound may inhibit the uptake of norepinephrine (B1679862) and potentially increase the levels of serotonin (B10506) in the brain. wikipedia.orgmims.com The interplay of these effects on excitatory and inhibitory neurotransmitter systems may play a role in limiting the propagation of seizures. mims.com Furthermore, there are suggestions that this compound might interfere with NMDA receptors and stimulate Na+/K+ ATPase activity, contributing to membrane stabilization. atamanchemicals.comscielo.brciteab.com

This compound's Differential Actions on Central Nervous System and Cardiac Tissues at the Molecular Level

This compound's effects on voltage-gated sodium channels are not limited to the central nervous system; it also interacts with these channels in cardiac muscle tissue. atamanchemicals.comscielo.brwikipedia.orgfishersci.atfishersci.atciteab.comciteab.comwikipedia.orgwikipedia.orgwmcloud.org This dual action underlies its historical use as an antiarrhythmic agent, although it is less commonly used for this purpose now. wikipedia.orgflybase.orgciteab.com

At the molecular level, the voltage-gated sodium channels in neurons and cardiomyocytes share structural similarities but also exhibit important differences in subunit composition and kinetic properties. Neuronal voltage-gated sodium channels are typically composed of a large alpha subunit and one or more smaller beta subunits, with different alpha subunits (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.6) being predominant in various parts of the CNS. fishersci.ca Cardiac sodium channels are primarily composed of the NaV1.5 alpha subunit, encoded by the SCN5A gene, along with beta subunits.

This compound's mechanism of stabilizing the inactive state of sodium channels and its use-dependent block are applicable to both neuronal and cardiac sodium channels. fishersci.atciteab.com In the central nervous system, this action targets neurons with high-frequency firing, particularly in areas like the motor cortex, to prevent the spread of seizure activity. wikipedia.orgfishersci.atfishersci.atciteab.com

Phenytoin Pharmacokinetics: Mechanistic Pathways and Sources of Variability

Mechanistic Aspects of Phenytoin Absorption

The absorption of this compound from the gastrointestinal tract is a critical determinant of its bioavailability and subsequent plasma concentrations. This process is influenced by several factors, including the drug's physicochemical properties and the dynamics of the gastrointestinal environment.

Gastrointestinal Absorption Dynamics and Factors Influencing Bioavailability

This compound is primarily absorbed in the small intestine due to its large surface area. unil.ch Oral administration is the most common route, although the rate and extent of absorption can vary considerably. unil.chinchem.org this compound is described as a poorly soluble drug, which can lead to dissolution rate-limited absorption, particularly at higher doses. mdpi.comnih.gov This poor solubility can result in dose-dependent oral bioavailability, where the fraction absorbed decreases as the dose increases. mdpi.com For instance, simulations predict a decrease in the fraction absorbed by 35% and 41% after single and multiple 900 mg oral doses compared to a 200 mg dose. mdpi.com

Factors influencing this compound bioavailability include various biopharmaceutical characteristics such as particle size and the nature of excipients in the formulation. nih.gov Gastrointestinal diseases, concomitant drug use, and dietary factors can also modify bioavailability. nih.gov The absorption of intramuscularly administered this compound is noted to be slow and erratic. nih.gov In cases of acute ingestion, absorption can be markedly prolonged, potentially lasting over two weeks, which may be attributed to this compound's effects on reducing gastrointestinal motility and its poor water solubility. nih.gov

Impact of Formulation on Absorption Kinetics

The pharmaceutical formulation of this compound significantly impacts its absorption kinetics. Different oral formulations, such as immediate-release and extended-release capsules, exhibit distinct absorption profiles. Immediate-release formulations typically achieve peak plasma concentrations within approximately 1.5 to 3 hours after administration. drugbank.comwisdomlib.org In contrast, extended-release formulations result in delayed peak concentrations, usually occurring between 4 and 12 hours post-administration. drugbank.comvirginia.edu This difference in absorption rate is a key consideration when switching between formulations. nih.gov

This compound Distribution Mechanisms and Protein Binding Dynamics

Following absorption, this compound is distributed throughout the body, a process heavily influenced by its binding to plasma proteins.

Plasma Protein Binding Characteristics and Unbound Fraction Significance

This compound is highly bound to plasma proteins, primarily albumin, with approximately 90% of the drug typically bound in healthy adults. nih.govdrugbank.comderangedphysiology.comunnes.ac.idnih.gov The unbound or free fraction of this compound in plasma is the pharmacologically active form that can exert therapeutic effects and is subject to metabolism and elimination. nih.govnih.gov The reported unbound fraction can vary, with ranges cited from 1% to 61%, although a more typical range observed in studies of epileptic patients is 9.7% to 24.7%, with a median of 12.3%. mdpi.comnih.gov Most patients (80%) in one study had free this compound fractions between 9.7% and 14.5%. nih.gov

The measurement of total this compound concentration in plasma is commonly used for therapeutic monitoring. nih.govderangedphysiology.com However, because only the unbound fraction is active, alterations in protein binding can significantly impact the relationship between total concentration and pharmacological effect. nih.gov

Influence of Pathophysiological States on this compound Protein Binding (e.g., Hypoalbuminemia, Renal/Hepatic Impairment)

Various pathophysiological states can significantly alter this compound protein binding, leading to changes in the unbound fraction and potentially affecting clinical outcomes. Hypoalbuminemia, a condition characterized by low serum albumin levels, is a major factor that increases the unbound fraction of this compound. mdpi.comnih.govnih.govsps.nhs.ukscielo.bruq.edu.au This is particularly relevant in critically ill patients, where hypoalbuminemia is common. derangedphysiology.comscielo.br In such cases, a normal-looking total this compound level might mask a relatively high unbound concentration, potentially leading to toxicity. derangedphysiology.comnih.gov

Renal impairment and hepatic impairment can also lead to decreased protein binding of this compound. unil.chmdpi.comnih.govnih.govnih.govsps.nhs.ukuq.edu.au In renal failure, both hypoalbuminemia and the accumulation of endogenous substances that compete for albumin binding sites can contribute to increased unbound this compound. unil.chnih.govthepharmstudent.com Liver cirrhosis can result in decreased serum albumin synthesis and impaired metabolism, both of which increase free this compound levels. nih.gov Other conditions associated with altered protein binding include the perinatal period, late pregnancy, the nephrotic syndrome, burns, and conditions involving inflammation or changes in lipid levels. nih.govthepharmstudent.com The presence of displacing agents, such as valproic acid, phenylbutazone, and salicylates, can also increase the unbound fraction by competing for binding sites on albumin. unnes.ac.idnih.govthepharmstudent.com

Table 1: Factors Influencing this compound Protein Binding

FactorEffect on Unbound FractionNotes
HypoalbuminemiaIncreasedCommon in critical illness, renal/hepatic impairment, malnutrition. nih.govscielo.bruq.edu.au
Renal ImpairmentIncreasedDue to hypoalbuminemia and competing endogenous substances. unil.chnih.govthepharmstudent.com
Hepatic ImpairmentIncreasedDue to decreased albumin synthesis and impaired metabolism. nih.govsps.nhs.uk
Late PregnancyIncreased nih.gov
Perinatal PeriodIncreased nih.gov
Displacing Drugs (e.g., Valproic Acid, Salicylates)IncreasedCompetition for albumin binding sites. unnes.ac.idnih.govthepharmstudent.com

Enzymatic Biotransformation of this compound: Metabolic Pathways and Cytochrome P450 Involvement

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, into inactive metabolites. unil.chnih.govunnes.ac.id The main metabolic pathway involves para-hydroxylation of this compound to form 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). unil.chderangedphysiology.commdpi.comnih.gov This step is largely mediated by CYP2C9, which is responsible for approximately 90% of this compound metabolism, and to a lesser extent by CYP2C19, which accounts for about 10%. nih.govmdpi.comnih.govdovepress.comubaya.ac.id

The formation of p-HPPH proceeds via a reactive arene-oxide intermediate. mdpi.com This intermediate can also be converted to a dihydrodiol by microsomal epoxide hydrolase (EPHX). mdpi.com The p-HPPH metabolite is then primarily conjugated with glucuronic acid and excreted in the urine. unil.chderangedphysiology.com

This compound metabolism exhibits non-linear (or saturable) kinetics at therapeutic concentrations. unil.chdrugbank.comvirginia.eduderangedphysiology.comhughesmedicine.com This means that the metabolic enzymes, particularly CYP2C9 and CYP2C19, can become saturated as this compound plasma concentrations rise. virginia.eduderangedphysiology.comhughesmedicine.com Once saturation occurs, the rate of metabolism becomes constant, independent of the drug concentration, leading to disproportionate increases in plasma concentration with dose increases. unil.chderangedphysiology.com This capacity-limited metabolism is a significant source of variability in this compound pharmacokinetics and contributes to the challenge of maintaining concentrations within the narrow therapeutic range. unil.chmdpi.comhughesmedicine.com

Genetic polymorphisms in CYP2C9 and CYP2C19 can also influence this compound metabolism. mdpi.comnih.govdovepress.comubaya.ac.idtandfonline.com Variant alleles, such as CYP2C9*2 and *3, can result in decreased enzyme activity, leading to slower this compound metabolism and potentially higher plasma concentrations. nih.govdovepress.comubaya.ac.idtandfonline.com CYP2C19 mutant alleles also play a role, although typically minor compared to CYP2C9 variants. mdpi.comnih.gov

Secondary metabolism of p-HPPH to a catechol metabolite is also possible, catalyzed by CYP2C19 and, to a lesser extent, by CYP3A4, CYP3A5, CYP3A7, CYP2C91, and CYP2C92. nih.govresearchgate.netacs.org This catechol can then spontaneously oxidize to reactive species. nih.govresearchgate.net

Table 2: Key Enzymes Involved in this compound Biotransformation

EnzymePrimary Role in this compound MetabolismContributionNotes
CYP2C9Para-hydroxylation to p-HPPH~90%Major enzyme, subject to genetic polymorphisms. nih.govmdpi.comnih.govdovepress.comubaya.ac.id
CYP2C19Para-hydroxylation to p-HPPH~10%Also involved in secondary metabolism of p-HPPH. nih.govmdpi.comnih.govdovepress.comubaya.ac.idnih.gov
EPHXConversion of arene-oxide to dihydrodiolMinorPolymorphically expressed. mdpi.com
CYP3A4Secondary metabolism of p-HPPHLesser nih.govacs.org
CYP3A5Secondary metabolism of p-HPPHLesser nih.govacs.org
CYP3A7Secondary metabolism of p-HPPHLesser nih.govacs.org
CYP2C18Primary and secondary hydroxylationVariableMay be important for extrahepatic bioactivation. acs.org

Primary Hydroxylation Pathways (CYP2C9, CYP2C19)

The primary metabolic pathway for this compound involves para-hydroxylation to form the main inactive metabolite, 5-(4′-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). nih.govmdpi.com This crucial step is primarily catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP2C9 and, to a lesser extent, CYP2C19. nih.govmdpi.com Up to 90% of this compound is metabolized to p-HPPH. nih.govpharmgkb.org

Genetic polymorphisms in CYP2C9 and CYP2C19 genes are significant sources of interindividual variability in this compound metabolism. nih.govdrugbank.commims.com For instance, the CYP2C93 variant (I359L) is associated with decreased this compound metabolism both in vitro and in vivo. nih.govnih.gov Studies have shown that individuals with CYP2C9 intermediate or poor metabolizer phenotypes exhibit decreased this compound metabolism, leading to increased plasma concentrations and prolonged elimination half-lives. nih.gov Similarly, studies on the CYP2C192 allele (rs4244285) have shown decreased this compound metabolism in heterozygotes compared to wild-type homozygotes. nih.govpharmgkb.org

The relative contribution of CYP2C9 and CYP2C19 to p-HPPH formation can be inferred from the stereoisomer ratio of p-HPPH, as discussed in Section 3.3.4. nih.govnih.govdrugbank.com

Formation of Reactive Arene Oxide Intermediates and Subsequent Metabolites

The formation of p-HPPH proceeds via a reactive arene oxide intermediate. nih.govmdpi.compharmgkb.orgresearchgate.net This unstable epoxide is a critical intermediate in this compound metabolism and is implicated in the development of various adverse effects, including cutaneous reactions, hepatotoxicity, and other idiosyncratic toxicities. nih.govpharmgkb.orgdrugbank.comresearchgate.nettaylorandfrancis.comomicsonline.orgbioline.org.br

The arene oxide intermediate can follow several metabolic fates. The primary route is conversion to hydroxythis compound (p-HPPH), accounting for the majority of this compound metabolism. drugbank.com Alternatively, the arene oxide can be converted to a this compound dihydrodiol metabolite through the action of microsomal epoxide hydrolase (EPHX1). nih.govmdpi.compharmgkb.orgresearchgate.net The formation of the dihydrodiol has also been observed in vitro to be catalyzed by several other CYP enzymes, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.govdrugbank.com

Further metabolism of p-HPPH can lead to the formation of a catechol metabolite, 3′-4′-diHPPH. nih.govresearchgate.netomicsonline.org This conversion is catalyzed by several P450 enzymes, with CYP2C19 found to be the most effective catalyst in vitro. nih.govpharmgkb.org However, CYP2C9 and CYP3A4 may contribute significantly to catechol formation in vivo due to their higher abundance in the liver. nih.govpharmgkb.org Other enzymes like CYP3A5, CYP3A7, CYP2D6, and CYP2B6 have also shown some capacity for catechol formation in vitro. nih.govpharmgkb.org

The catechol metabolite is also reactive and can undergo spontaneous oxidation to form a this compound quinone. pharmgkb.orgdrugbank.comomicsonline.org The quinone can be reduced back to the catechol by NADPH-dependent quinone oxidoreductase (NQO1). pharmgkb.orgdrugbank.comomicsonline.org The catechol can also be methylated by catechol-O-methyl transferase (COMT) to form a methylcatechol metabolite, which is subsequently eliminated. pharmgkb.orgdrugbank.comomicsonline.org

The formation and detoxification of these reactive intermediates are influenced by the activity of metabolizing enzymes, and genetic polymorphisms in genes encoding these enzymes, such as EPHX1 and COMT, can contribute to variability in the accumulation of toxic metabolites. researchgate.nettaylorandfrancis.comomicsonline.orgbioline.org.br

Glucuronidation and Further Metabolite Formation

Following hydroxylation, this compound metabolites, primarily p-HPPH, undergo phase II metabolism, primarily glucuronidation. nih.govpharmgkb.orgresearchgate.netnih.gov Glucuronidation is a crucial detoxification pathway that converts lipophilic metabolites into more water-soluble conjugates, facilitating their elimination from the body. nih.gov

The glucuronidation of p-HPPH is catalyzed by several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9. nih.govpharmgkb.orgdrugbank.comresearchgate.netnih.gov This process leads to the formation of p-HPPH glucuronide, which is the major urinary metabolite of this compound. nih.govpharmgkb.org

While p-HPPH glucuronidation is the predominant conjugation pathway, this compound itself can also undergo glucuronidation, forming this compound N-glucuronide. drugbank.comtaylorandfrancis.comallenpress.com However, this pathway is considered minor compared to the glucuronidation of p-HPPH. taylorandfrancis.comallenpress.com

Glucuronidation is considered a detoxification pathway as it is thought to prevent the peroxidase-mediated conversion of hydroxythis compound to a toxic reactive metabolite that can damage cellular macromolecules. pharmgkb.orgresearchgate.netnih.gov Variability in UGT enzyme activity, potentially due to genetic polymorphisms, may contribute to interindividual differences in p-HPPH glucuronidation and potentially influence the risk of toxic reactions. nih.gov

Stereochemical Considerations in this compound Metabolism

This compound is a chiral molecule, and its metabolism exhibits stereoselectivity, particularly in the formation of p-HPPH. nih.govontosight.airesearchgate.net The primary hydroxylation of this compound by CYP enzymes results in the formation of two stereoisomers of p-HPPH: (R)-p-HPPH and (S)-p-HPPH. nih.govpharmgkb.orgdrugbank.comontosight.ai

The relative amounts of these stereoisomers formed are influenced by the specific CYP enzyme catalyzing the reaction. nih.govpharmgkb.orgdrugbank.com When CYP2C19 catalyzes the hydroxylation, the ratio of (R)-p-HPPH to (S)-p-HPPH is approximately 1:1. nih.govpharmgkb.orgdrugbank.com In contrast, when CYP2C9 catalyzes the reaction, the formation of the (S)-isomer is strongly favored, with ratios as high as 40:1 (S:R) reported. nih.govpharmgkb.orgnih.govdrugbank.com The dominance of CYP2C9 in this compound metabolism is reflected in the urinary (S)/(R) ratio of p-HPPH, which is typically around 24 under normal conditions. nih.gov

The stereochemistry of hydroxythis compound metabolites may have clinical significance, as the different enantiomers could potentially exhibit different pharmacological activities or toxicological profiles. ontosight.airesearchgate.net Research in pharmacogenomics highlights the importance of considering the stereochemistry of drug metabolites in personalized medicine and therapeutic drug monitoring. ontosight.ai

This compound Elimination Mechanisms: Renal and Biliary Excretion of Metabolites and Unchanged Drug

This compound is extensively metabolized, with the majority of the administered dose eliminated as inactive metabolites. drugbank.commedscape.com The primary routes of elimination for this compound and its metabolites are renal excretion (via urine) and biliary excretion (via bile, subsequently in feces). drugbank.commedscape.comteachmepharm.com

The major elimination pathway involves the renal excretion of the glucuronidated metabolite of p-HPPH, p-HPPH glucuronide. nih.govpharmgkb.org Up to 90% of this compound is metabolized to p-HPPH, which is then glucuronidated and excreted in the urine. nih.govpharmgkb.org Studies in healthy subjects have shown urinary recovery of conjugated p-HPPH ranging from 52% to 94%. nih.gov The renal clearance of conjugated p-HPPH is close to the glomerular filtration rate, suggesting elimination primarily by glomerular filtration. nih.gov

While the majority of the dose is eliminated as conjugated metabolites in the urine, a significant portion of metabolites, particularly conjugated p-HPPH, is initially excreted in the bile. drugbank.comtaylorandfrancis.com However, a substantial amount of the conjugated drug excreted in the bile is hydrolyzed in the intestinal tract and reabsorbed into the systemic circulation, limiting the amount eliminated in the feces. taylorandfrancis.commedscape.com

Only a small percentage of the administered this compound dose is eliminated unchanged in the urine, estimated to be between 1% and 5%. drugbank.commedscape.comnih.gov The concentration of unchanged this compound in urine in healthy subjects is in a similar range to the calculated unbound levels of this compound in plasma. nih.gov

Renal impairment can significantly impact the elimination of this compound metabolites. allenpress.comnih.gov In patients with uremia, the renal clearance of unconjugated p-HPPH is reduced. nih.gov Furthermore, plasma concentrations of conjugated p-HPPH can accumulate to levels significantly higher than normal in uremic patients, indicating impaired renal elimination of this major metabolite. allenpress.comnih.gov

Non-Linear Pharmacokinetics of this compound: Saturation Kinetics and Implications for Disposition

This compound exhibits non-linear or capacity-limited pharmacokinetics, which is a crucial aspect of its disposition and a major source of variability in plasma concentrations. mims.comresearchgate.netnih.govontosight.aiflybase.orgusm.my182.160.97uomus.edu.iquri.edu Unlike most drugs that follow first-order kinetics (where the elimination rate is proportional to the drug concentration), this compound elimination becomes saturated within the therapeutic concentration range. medscape.com182.160.97uomus.edu.iqslideshare.net This phenomenon is best described by Michaelis-Menten kinetics. usm.my182.160.97slideshare.net

In Michaelis-Menten kinetics, the rate of metabolism (or elimination) is dependent on the drug concentration and the capacity of the enzyme system involved. The key parameters are Vmax (maximum rate of metabolism) and Km (the Michaelis constant, representing the drug concentration at which the rate of metabolism is half of Vmax). usm.my182.160.97uomus.edu.iq

At low this compound concentrations, well below the Km of the metabolizing enzymes (primarily CYP2C9), the elimination rate approximates first-order kinetics. drugbank.commedscape.com182.160.97uomus.edu.iq However, as the drug concentration increases and approaches or exceeds the Km, the enzyme system becomes saturated, and the elimination rate becomes less dependent on the concentration, approaching zero-order kinetics (where a fixed amount of drug is metabolized per unit time). medscape.com182.160.97uomus.edu.iqslideshare.net

This saturation of metabolic pathways has significant implications for this compound disposition. Small increases in dose when the enzyme system is saturated can lead to disproportionately large increases in steady-state plasma concentrations. usm.my182.160.97uri.edu This makes predicting this compound plasma levels challenging and necessitates therapeutic drug monitoring to ensure concentrations remain within the narrow therapeutic index and to avoid toxicity. nih.govmims.comusm.my

The non-linear pharmacokinetics also mean that the concept of a fixed half-life does not apply to this compound; its apparent half-life increases with increasing dose and concentration. usm.my182.160.97uomus.edu.iqslideshare.net

Variability in Vmax and Km among individuals contributes to the wide interpatient variability in this compound clearance. nih.govusm.my Factors such as genetic polymorphisms in CYP2C9 and CYP2C19, age, liver function, and drug interactions can influence these parameters, further complicating dose adjustments. nih.govdrugbank.commims.commedscape.comusm.my

Studies have estimated population pharmacokinetic parameters for this compound, but significant variations exist, highlighting the need for individualized dosing strategies. usm.my For example, a study in Malaysian epileptic patients reported median Vmax and Km values that differed from standard values obtained from Caucasian populations. usm.my

Table 1: Key Metabolic Pathways and Enzymes of this compound

PathwayPrimary Enzyme(s) InvolvedMetabolite(s) FormedNotes
Primary HydroxylationCYP2C9, CYP2C19p-HPPH ((R)- and (S)-isomers)Major metabolic route, forms inactive metabolite. nih.govmdpi.compharmgkb.orgdrugbank.com
Arene Oxide ConversionEPHX1, various CYPsThis compound dihydrodiolAlternative fate of the reactive intermediate. nih.govmdpi.compharmgkb.orgresearchgate.net
Further Oxidation of p-HPPHCYP2C19, CYP2C9, CYP3A4Catechol (3′-4′-diHPPH)Can undergo further transformation. nih.govpharmgkb.orgomicsonline.org
Catechol Oxidation/ReductionSpontaneous, NQO1This compound quinoneReactive metabolite, can be reduced back to catechol. pharmgkb.orgdrugbank.comomicsonline.org
Catechol MethylationCOMTMethylcatecholFacilitates elimination. pharmgkb.orgdrugbank.comomicsonline.org
Glucuronidation of p-HPPHUGT1A1, UGT1A4, UGT1A6, UGT1A9p-HPPH glucuronideMajor elimination form in urine. nih.govpharmgkb.orgresearchgate.netnih.govpharmgkb.org
Glucuronidation of this compoundMinor pathwayThis compound N-glucuronideLess significant compared to p-HPPH glucuronidation. drugbank.comtaylorandfrancis.comallenpress.com

Table 2: Examples of Research Findings on this compound Pharmacokinetics

Study PopulationKey FindingRelevant Section(s)Source
Uruguayan epileptic patients (n=50)CYP2C9 confirmed as main enzyme for PHT biotransformation; CYP2C19 preponderant in p-HPPH oxidative metabolism.3.3.1, 3.3.2 mdpi.com
Epileptic patients (CYP2C19*2 allele)Decreased this compound metabolism in heterozygotes compared to *1 homozygotes.3.3.1 nih.govpharmgkb.org
Healthy subjectsUrinary recovery of conjugated p-HPPH was 52-94%; renal clearance close to GFR.3.4 nih.gov
Uremic patientsPlasma concentrations of conjugated p-HPPH accumulated to levels 10x normal.3.4 nih.gov
Malaysian epileptic patientsReported median Vmax (8.25 mg/kg/day) and Km (3.80 mg/l) differing from standard values.3.5 usm.my

Table 3: Stereoisomer Ratio of p-HPPH Formation by CYP Enzymes

Enzyme(R)-p-HPPH : (S)-p-HPPH RatioSource
CYP2C19Approximately 1:1 nih.govpharmgkb.orgdrugbank.com
CYP2C9Favors (S) isomer (up to 1:40) nih.govpharmgkb.orgnih.govdrugbank.com

Table 4: Michaelis-Menten Parameters (Vmax and Km) for this compound

ParameterGeneral Population (Approximate)Malaysian Study (Median)NotesSource
Vmax7 mg/kg/day8.25 mg/kg/dayRepresents the maximum rate of metabolism. usm.my Interindividual variability is significant. usm.my usm.my
Km4 mg/L3.80 mg/lRepresents the serum concentration at which the rate of metabolism is half of Vmax. usm.my Lower Km suggests higher affinity for the enzyme. usm.my

Pathophysiology and Mechanisms of Phenytoin Induced Adverse Events

Neurotoxicological Mechanisms of Phenytoin

This compound exhibits its primary signs of toxicity on the nervous system, particularly following oral overdose. nih.govnih.gov Its mechanism of action as a voltage-gated sodium channel blocker, which stabilizes the inactive state of the channel and prolongs the neuronal refractory period, is central to its anticonvulsant effects but also contributes to its neurotoxicity. nih.govmedscape.comwikipedia.orgunnes.ac.id This action predominantly affects neurons firing at high frequencies, preventing the spread of seizure activity. nih.govmedscape.com

Concentration-Dependent Neurological Manifestations and Underlying Pathophysiology

The neurotoxic effects of this compound are markedly concentration-dependent, presenting a spectrum of clinical manifestations that escalate with increasing plasma levels. nih.govnih.govmedscape.comunnes.ac.iddrugbank.comslideshare.net At lower therapeutic concentrations (10-20 mg/L), occasional mild horizontal nystagmus on lateral gaze may be observed. nih.govnih.govdrugbank.com As concentrations rise to 20-30 mg/L, nystagmus becomes more pronounced. nih.govnih.govdrugbank.com In the range of 30-40 mg/L, symptoms progress to include ataxia, slurred speech, tremors, nausea, and vomiting. nih.govdrugbank.com Further increases to 40-50 mg/L can lead to lethargy, confusion, and hyperactivity. nih.govdrugbank.com At very high concentrations exceeding 50 mg/L, severe toxicity can manifest as coma and, paradoxically, seizures. nih.govnih.govdrugbank.com

While symptoms generally correlate well with unbound plasma this compound concentrations, this value is infrequently measured in clinical practice. nih.gov The non-linear, saturable metabolism of this compound by hepatic enzymes means that small increases in dosage, particularly at higher concentrations, can lead to disproportionate rises in plasma levels and a heightened risk of toxicity due to the saturation of metabolic pathways. medscape.com

Below is a generalized correlation of neurotoxic effects with total plasma this compound concentrations:

Total Plasma this compound Concentration (mg/L)Neurological Manifestations
Below 10Rare side effects
10-20Occasional mild horizontal nystagmus on gaze
20-30Nystagmus
30-40Ataxia, slurred speech, tremors, nausea, vomiting
40-50Lethargy, confusion, hyperactivity
Over 50Coma, seizures

Cerebellar Dysfunction and Atrophy: Mechanistic Investigations

Chronic this compound use is a recognized, albeit uncommon, cause of cerebellar atrophy and associated dysfunction. nih.govradiopaedia.orgresearchgate.net The precise mechanisms underlying this compound-induced cerebellar damage are not fully elucidated but current hypotheses suggest the involvement of this compound-induced neuronal apoptosis. nih.govaku.edu Investigational findings propose that several factors may contribute to this process, including increased production of reactive oxygen species (ROS) leading to oxidative stress, mitochondrial dysfunction, activation of apoptotic signaling pathways, and potential disruptions in neural plasticity. nih.govaku.edu Histological studies of affected cerebellar tissue reveal a loss of Purkinje cells, which are critical neurons in cerebellar function, along with a less pronounced loss of cells in the internal granular layer. radiopaedia.org

The duration of this compound exposure is considered a significant factor in the development of cerebellar atrophy. radiopaedia.org Studies indicate that higher cumulative doses and longer treatment durations are associated with more pronounced atrophic changes. iaimjournal.com While acute this compound toxicity can cause transient cerebellar dysfunction, chronic exposure can lead to permanent deficits. radiopaedia.org Some research suggests a correlation between higher serum this compound levels and more severe cerebellar changes. iaimjournal.com Importantly, early recognition and discontinuation of this compound have been shown to potentially lead to the recovery of cerebellar function in some cases. nih.govaku.edubmj.com

Dyskinesias and this compound's Interaction with Dopaminergic Systems

This compound can induce various involuntary movement disorders, including dyskinesias, choreoathetosis, and dystonia. nih.govpsychiatryonline.orgmums.ac.ir The exact pathophysiological basis for these movements in the context of this compound toxicity remains unclear. However, a leading hypothesis suggests an imbalance within the basal ganglia system involving dopaminergic, cholinergic, and serotonergic neurotransmission. psychiatryonline.org Experimental studies provide evidence that this compound may interact with the central dopaminergic system by affecting dopamine (B1211576) metabolism or directly influencing dopaminergic synapses. nih.govresearchgate.net Although the precise mechanism requires further clarification, this interaction is thought to contribute to this compound-induced movement disorders. researchgate.net Notably, involuntary movements have been reported even with seemingly normal drug levels, potentially linked to drug interactions that affect this compound metabolism and lead to localized or transient high concentrations. mums.ac.ir Research also suggests that this compound may exacerbate neuroleptic-induced tardive dyskinesia through mechanisms independent of dopamine D2 receptor activity. nih.gov

Mechanisms of Peripheral Polyneuropathy Development

Peripheral polyneuropathy is a known consequence of chronic this compound therapy. nih.govwikipedia.orgrochester.edu While anticonvulsants like this compound are used to manage neuropathic pain by stabilizing neuronal membranes and reducing abnormal firing, the mechanism by which this compound causes neuropathy appears distinct. rochester.edu One proposed mechanism involves distal axonopathy, a process characterized by metabolic abnormalities that impair protein synthesis and axonal transport. rochester.edu This impairment leads to the degeneration of the distal portions of axons, typically resulting in a "stocking-glove" pattern of sensory and motor deficits. rochester.edu

Furthermore, chronic this compound ingestion can lead to folate deficiency by inhibiting intestinal conjugase, an enzyme necessary for the absorption of dietary folate polyglutamates. nih.govwikipedia.org Folate deficiency can contribute to megaloblastic anemia, a recognized side effect of long-term this compound use. nih.govwikipedia.org Folate deficiency has also been implicated in the pathomechanism of chronic this compound toxicity, potentially by compromising hepatic drug metabolism or directly impairing neural function. iaimjournal.com While this compound's primary mechanism involves blocking voltage-gated sodium and calcium channels in peripheral nerves, relevant to its analgesic properties, the development of peripheral neuropathy is likely linked to these chronic metabolic and axonal transport disruptions. mdpi.com

Immunological and Idiosyncratic Adverse Reactions Mediated by this compound

This compound is associated with idiosyncratic adverse reactions, which are unpredictable effects not directly related to the drug's known pharmacological mechanisms and occurring only in susceptible individuals. derangedphysiology.comcapes.gov.br These reactions often have an immune-mediated basis. derangedphysiology.comnih.govcapes.gov.br Aromatic antiepileptic drugs, including this compound, are known to cause hypersensitivity reactions driven by the immune system. nih.govcapes.gov.br

Current models explaining these idiosyncratic reactions center on the concept of drug bioactivation. nih.govcapes.gov.br According to this model, the parent drug or its metabolites are converted into reactive intermediates that can irreversibly bind to cellular proteins. nih.govcapes.gov.br These modified proteins are then thought to act as neoantigens, triggering an immune response, potentially an autoimmune-like attack, directed at the drug-modified proteins in target organs such as the skin or liver. nih.govcapes.gov.br

Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN): Genetic Predisposition and Arene Oxide Hypothesis

Stevens-Johnson Syndrome (SJS) and its more severe form, Toxic Epidermal Necrolysis (TEN), are rare but life-threatening cutaneous adverse reactions strongly associated with this compound use. nih.govresearchgate.netnih.govresearchgate.netnih.gov These conditions represent a spectrum of severe epidermolytic reactions of the skin and mucous membranes, often triggered by medications, with this compound classified as a high-risk drug. researchgate.netnih.govresearchgate.netnih.gov

Genetic predisposition plays a crucial role in susceptibility to this compound-induced SJS/TEN. nih.govresearchgate.netnih.govresearchgate.netnih.gov A strong association has been identified between the presence of the human leukocyte antigen (HLA) allele HLA-B*15:02 and an increased risk of SJS/TEN, particularly in individuals of Asian ancestry. nih.govwikipedia.orgresearchgate.netnih.govmims.com While initially recognized in the context of carbamazepine, this genetic marker is also a risk factor for severe cutaneous adverse reactions induced by this compound. nih.govwikipedia.orgnih.govmims.com

The arene oxide hypothesis is a key proposed mechanism for the development of SJS/TEN and other severe cutaneous reactions associated with aromatic anticonvulsants like this compound. nih.govdrugbank.comnih.govpsychiatryonline.orgmdpi.comuni.luliverpool.ac.uk this compound is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent CYP2C19. wikipedia.orgmims.com This metabolic process can generate a reactive intermediate metabolite, specifically an arene oxide. drugbank.com Normally, this highly reactive metabolite is rapidly detoxified by enzymes such as epoxide hydrolase. researchgate.net However, in genetically susceptible individuals, impaired detoxification of the arene oxide metabolite may occur. This can be due to genetic variations in metabolizing enzymes like CYP2C9 (e.g., CYP2C9*3 variant alleles, which are associated with reduced enzyme activity and delayed this compound clearance) or potentially impaired epoxide hydrolase function. nih.govresearchgate.netnih.govmims.com

Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) Pathomechanisms

Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) is a severe, idiosyncratic hypersensitivity reaction that can be triggered by this compound. jyoungpharm.orgijopp.org The specific mechanisms driving this compound-induced DRESS are not fully elucidated but are thought to involve a complex interplay of immunological factors and drug metabolism. jyoungpharm.org

One proposed mechanism involves the metabolism of this compound to reactive arene oxide intermediates by hepatic cytochrome P450 enzymes. drugbank.combioline.org.br These reactive metabolites are typically detoxified by enzymes like epoxide hydrolase. bioline.org.br However, in susceptible individuals, a deficiency or saturation of epoxide hydrolase can lead to the accumulation of these arene oxides. bioline.org.br These electrophilic intermediates can then covalently bind to cellular macromolecules, potentially acting as haptens. bioline.org.brscispace.com This protein modification can trigger an immune response, leading to the systemic manifestations of DRESS. bioline.org.br

Genetic factors, particularly certain human leukocyte antigen (HLA) alleles like HLA-B*15:02, have been associated with an increased risk of serious cutaneous adverse reactions, including DRESS, in response to this compound therapy in some populations. nih.govmims.com This suggests a genetic predisposition influencing the immune response to this compound or its metabolites.

Furthermore, viral co-infections, such as reactivation of human herpesviruses (e.g., HHV-6), are increasingly recognized as contributing factors in the pathogenesis of DRESS. frontiersin.orgturkjpediatr.org It is hypothesized that the drug-induced immune activation or the drug itself might trigger viral reactivation, which then synergistically contributes to the severity and systemic nature of the syndrome. frontiersin.org The diverse clinical features of DRESS may result from the complex interplay between drug-specific and antiviral immune responses. frontiersin.org

Hepatotoxicity: Role of Reactive Intermediates in Hepatic Injury

This compound-induced hepatotoxicity is a rare but potentially severe adverse effect, often occurring as a component of the systemic hypersensitivity syndrome, DRESS. nih.govnih.gov The mechanism of liver injury appears to be primarily due to a hypersensitivity reaction, resembling immunoallergic hepatotoxicity. nih.govnih.gov

As with DRESS, the metabolism of this compound plays a central role. This compound is extensively metabolized in the liver, primarily by CYP2C9 and, to a lesser extent, CYP2C19. drugbank.commims.com This metabolism produces a reactive arene oxide intermediate. drugbank.combioline.org.brscispace.com While normally detoxified, an imbalance in the metabolic pathway, potentially due to genetic polymorphisms in metabolizing enzymes or overwhelming the detoxification capacity, can lead to the accumulation of this reactive intermediate. bioline.org.brscispace.com

The arene oxide intermediate is electrophilic and can bind covalently to hepatic cellular macromolecules, including proteins and lipids. scispace.com This adduction can interfere with cellular function and trigger an immune response directed against modified hepatic proteins. bioline.org.br Oxidative stress is also implicated, as the reactive arene oxides can overwhelm the liver's antioxidant capacity. scispace.com Furthermore, this compound is known to induce microsomal enzymes, including xanthine (B1682287) oxidase, which can contribute to oxidative stress by producing superoxides as byproducts during uric acid synthesis. scispace.com

The resulting cellular damage and immune-mediated inflammation contribute to the observed hepatic injury, which can range from transient serum aminotransferase elevations to more severe manifestations like acute hepatitis and hepatic failure. nih.govnih.gov

Cardiovascular System Impacts of this compound: Mechanistic Insights

This compound can exert significant effects on the cardiovascular system, particularly when administered intravenously. These impacts are primarily mediated through its interaction with ion channels in cardiac tissue.

Cardiac Electrophysiological Effects: Sodium Channel Modulation and Dysrhythmias

This compound is classified as a Class IB antiarrhythmic agent, although it is rarely used for this purpose clinically today. nih.govunnes.ac.id Its effects on cardiac electrophysiology stem from its action as a voltage-gated sodium channel blocker. drugbank.comnih.govlitfl.com this compound binds to and inhibits voltage-gated sodium channels in myocardial cell membranes. drugbank.comunnes.ac.id

By blocking sodium channels, this compound affects the rapid inward sodium current responsible for the depolarization phase of the cardiac action potential. unnes.ac.id This leads to a shortening of the cardiac action potential and prolongation of the effective refractory period. nih.gov While this property can be antiarrhythmic in some contexts, it can also lead to disturbances in cardiac rhythm, particularly at higher concentrations or with rapid intravenous administration. drugbank.comnih.govlitfl.com this compound can cause SA and AV nodal blocks and various dysrhythmias due to these effects on sodium channels. drugbank.comnih.govunnes.ac.id

"Purple Glove Syndrome" and Intravenous Administration Complications

"Purple Glove Syndrome" (PGS) is a rare but serious complication associated with the intravenous administration of this compound. nih.govnih.govnih.gov It is characterized by pain, edema, and purple-blue discoloration of the extremity distal to the infusion site, potentially progressing to skin necrosis and limb ischemia. nih.govnih.govwikipedia.org

The exact pathophysiology of PGS is not completely understood, but several mechanisms have been proposed. nih.govwikem.org One theory suggests that the high alkalinity of the intravenous this compound solution, often formulated with propylene (B89431) glycol, causes chemical irritation and damage to the vascular endothelium. nih.govwikem.org This can lead to vasoconstriction, microthrombus formation, and leakage of this compound into the surrounding soft tissues, resulting in edema and discoloration. nih.govwikipedia.orgwikem.org

While initially thought to be solely due to extravasation of the infusate, cases of PGS occurring without apparent extravasation have been reported, suggesting other contributing factors. bmj.comnih.gov Thrombotic events have also been implicated as important etiological factors in some cases. bmj.com The poorly understood nature of PGS highlights the complexity of reactions related to intravenous this compound administration.

Long-Term Chronic Toxicity Mechanisms (e.g., Gingival Hyperplasia, Folate Deficiency)

Long-term this compound therapy can lead to chronic adverse effects, including gingival hyperplasia and folate deficiency, through distinct mechanisms.

This compound-induced gingival overgrowth (PIGO) is a common side effect characterized by the accumulation of extracellular matrix, particularly collagen, in the gingival connective tissues. nih.govnih.gov The pathogenesis is multifactorial and involves a direct effect of this compound on gingival fibroblasts. nih.gov this compound appears to stimulate a subpopulation of sensitive fibroblasts, leading to increased collagen production. nih.govmedscape.com

Several mechanisms contribute to this imbalance in extracellular matrix metabolism. This compound has been shown to decrease the cellular uptake of folic acid by gingival fibroblasts, possibly by inhibiting calcium influx. nih.govresearchgate.net Folic acid is a cofactor for enzymes involved in collagen degradation, and reduced uptake can limit the production of active collagenase, thus impairing collagen breakdown. nih.govresearchgate.net this compound may also decrease collagen endocytosis by fibroblasts through reduced expression of α2β1-integrin. nih.gov

Furthermore, inflammatory changes in the gingival tissues appear to play a significant role, orchestrating the interaction between this compound and fibroblasts. nih.gov this compound-activated fibroblasts can produce increased amounts of pro-inflammatory cytokines such as IL-1, IL-6, and IL-8, which contribute to inflammation and fibrosis. nih.govresearchgate.net The presence of dental plaque and associated inflammation can exacerbate PIGO. medscape.com

Regarding folate deficiency, long-term this compound therapy is a common cause. nih.govjapsonline.com Several mechanisms have been proposed to explain how this compound depletes body folate. One significant mechanism involves the inhibition of intestinal conjugase enzymes, which are necessary for the absorption of dietary polyglutamated folates. researchgate.net By inhibiting these enzymes, this compound can limit the bioavailability of folate. researchgate.net

Additionally, this compound may interfere with folate transport mechanisms. researchgate.net There is also a hypothesis that folate is consumed during the hepatic metabolism of this compound, contributing to a depletion of folate stores over time. nih.govnih.gov While non-anemic folate deficiency is more common, prolonged deficiency can rarely progress to megaloblastic anemia. nih.govjapsonline.com The interaction between this compound and folate is bidirectional, as folate supplementation can influence this compound pharmacokinetics, potentially by affecting its hepatic metabolism. nih.govresearchgate.netnih.gov

Adverse EventProposed Mechanism(s)
DRESS SyndromeFormation of reactive arene oxide metabolites; impaired detoxification; genetic predisposition (e.g., HLA-B*15:02); immune response to modified proteins; viral reactivation (e.g., HHV-6). jyoungpharm.orgdrugbank.combioline.org.brnih.govmims.comfrontiersin.orgturkjpediatr.org
HepatotoxicityFormation of reactive arene oxide metabolites; covalent binding to hepatic macromolecules; immune-mediated injury; oxidative stress (including xanthine oxidase induction). drugbank.combioline.org.brscispace.comnih.govnih.gov
Cardiac DysrhythmiasBlockade of voltage-gated sodium channels in myocardial tissue, affecting action potential and refractory period. drugbank.comnih.govunnes.ac.id
"Purple Glove Syndrome"Chemical irritation from alkaline solution and propylene glycol; vasoconstriction; microthrombus formation; extravasation; potential thrombotic events. nih.govwikipedia.orgwikem.orgbmj.com
Gingival HyperplasiaStimulation of gingival fibroblasts; increased collagen production; decreased folate uptake by fibroblasts (limiting collagenase); impaired collagen endocytosis; pro-inflammatory cytokine production. nih.govnih.govmedscape.comresearchgate.net
Folate DeficiencyInhibition of intestinal folate conjugases; interference with folate transport; consumption of folate during metabolism. nih.govjapsonline.comresearchgate.net

Pharmacogenomics of Phenytoin Response and Toxicity

Genetic Polymorphisms in Cytochrome P450 Enzymes (CYP2C9, CYP2C19) and Phenytoin Metabolism

This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, predominantly CYP2C9 and, to a lesser extent, CYP2C19. Genetic polymorphisms in the genes encoding these enzymes can alter their activity, affecting the rate of this compound metabolism and subsequently influencing plasma concentrations. tandfonline.commdpi.comdovepress.com

CYP2C9 is responsible for approximately 90% of this compound biotransformation, while CYP2C19 metabolizes the remaining 10%. dovepress.com Variants in the CYP2C9 gene, such as CYP2C92 and CYP2C93, are associated with reduced enzyme activity. dovepress.comnih.gov The CYP2C93 variant, in particular, has been strongly linked to increased this compound plasma concentrations and a higher incidence of adverse drug reactions (ADRs). tandfonline.com Patients carrying CYP2C9 variants that result in decreased metabolic activity (intermediate or poor metabolizers) may experience reduced this compound clearance, leading to drug accumulation and potential toxicity. nih.govnih.govnih.gov Studies have shown that the mean maximal elimination rate (Vmax) can be significantly lower in individuals with certain CYP2C9 variants compared to those with the wild-type allele (CYP2C91). nih.gov

Similarly, polymorphisms in the CYP2C19 gene can also affect this compound metabolism, although their impact is generally considered less significant than that of CYP2C9 variants. mdpi.comdovepress.com However, studies have indicated that CYP2C19 polymorphisms can influence the metabolism of this compound's main metabolite, p-hydroxythis compound (p-HPPH). mdpi.com

Research findings highlight the importance of considering CYP2C9 and CYP2C19 genotypes in predicting this compound metabolic capacity. For instance, a study in Japanese patients with epilepsy found that mutations in CYP2C9 or CYP2C19 genes impaired the hydroxylation capacity of this compound, with a greater impairment observed for CYP2C9. nih.gov The study also concluded that serum this compound concentration could increase dramatically even at lower daily doses in patients with the Leu359 allele in CYP2C9. nih.gov

Data on the impact of CYP2C9 and CYP2C19 polymorphisms on this compound metabolism is crucial for understanding inter-individual variability.

Human Leukocyte Antigen (HLA) Alleles and this compound-Induced Severe Cutaneous Adverse Reactions

Severe cutaneous adverse reactions (SCARs), including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), are rare but life-threatening adverse effects associated with this compound therapy. tandfonline.comnih.gov Genetic variations in human leukocyte antigen (HLA) genes, particularly HLA-B alleles, have been strongly associated with an increased risk of developing this compound-induced SCARs. tandfonline.comnih.govpharmgkb.orgtandfonline.commdpi.com

The HLA-B15:02 allele is a well-established genetic marker for increased risk of carbamazepine-induced SJS/TEN, and it has also been significantly associated with this compound-induced SJS/TEN, particularly in individuals of Asian ancestry. tandfonline.comnih.govpharmgkb.orgtandfonline.commahidol.ac.thsonicgenetics.com.au However, the association between HLA-B15:02 and this compound-induced SCARs may be weaker than that observed for carbamazepine. nih.govmdpi.com

Other HLA alleles have also been implicated in this compound-induced SCARs in specific populations. These include HLA-B13:01, HLA-B51:01, HLA-B55:01, HLA-B15:13, HLA-C08:01, and HLA-DRB116:02. tandfonline.comnih.govtandfonline.commdpi.commahidol.ac.th For example, HLA-B13:01 and HLA-B51:01 have been significantly associated with this compound-induced SCARs in patients of Asian ancestries. tandfonline.com A study in a Malay population found significant associations between HLA-B15:13 and HLA-B15:02 with this compound-induced SCARs. nih.gov In a South Indian Tamil population, CYP2C93 and HLA-B55:01 were found to be associated with this compound-induced SCARs and maculopapular exanthema (MPE), respectively. mdpi.com

The presence of specific HLA alleles can serve as important genetic predictors for the risk of developing this compound-induced SCARs.

Here is a table summarizing some of the HLA alleles associated with this compound-induced SCARs:

HLA AlleleAssociated Condition(s)Population(s) Primarily StudiedSource(s)
HLA-B15:02SJS/TEN, SCARsAsian ancestries, Han Chinese, Thais, Malays tandfonline.comnih.govpharmgkb.orgtandfonline.commahidol.ac.thsonicgenetics.com.au
HLA-B13:01SCARs, SJS/TENAsian ancestries, Han Chinese tandfonline.comtandfonline.commahidol.ac.th
HLA-B51:01SCARs, DRESSAsian ancestries, Thai children, South Indian Tamil tandfonline.comtandfonline.commdpi.commahidol.ac.th
HLA-B55:01SCARs, MPESouth Indian Tamil mdpi.com
HLA-B15:13SJS/TEN, DRESS, SCARsMalays nih.govtandfonline.commahidol.ac.th
HLA-C08:01SJS/TENHan Chinese tandfonline.commahidol.ac.th
HLA-DRB1*16:02SJS/TENHan Chinese tandfonline.commahidol.ac.th

It is important to note that while these associations exist, the absence of these variants does not completely rule out the possibility of developing this compound-induced SCARs, and other genetic and clinical factors may also contribute to the risk. pharmgkb.orgsonicgenetics.com.au

Pharmacogenomic Influences on this compound Protein Binding and Free Drug Concentration

This compound is highly bound to plasma proteins, primarily albumin, with approximately 90-95% of the drug bound in healthy adults. ijpsjournal.comnih.gov Only the unbound, or free, fraction of this compound is pharmacologically active and able to exert its therapeutic effects or contribute to toxicity. ijpsjournal.comnih.govaccp.com

While genetic polymorphisms in drug-metabolizing enzymes and HLA alleles have been extensively studied for their impact on this compound response and toxicity, the direct pharmacogenomic influences specifically on this compound protein binding and free drug concentration are less commonly highlighted as primary genetic determinants compared to metabolism and hypersensitivity associations. However, genetic variations in genes encoding plasma proteins, such as albumin, could theoretically influence protein binding. Additionally, genetic factors affecting conditions that alter protein levels (e.g., renal dysfunction, critical illness) can indirectly impact protein binding and the free fraction of this compound. nih.govnih.govaccp.com

Variability in protein binding, particularly related to changes in albumin concentrations, can complicate the relationship between total this compound drug monitoring and observed clinical effects. nih.govaccp.com Decreased protein binding can lead to an increased free fraction, potentially increasing the risk of toxicity even if total drug concentrations appear within the therapeutic range. ijpsjournal.comaccp.com Conversely, increased protein binding could lead to subtherapeutic free concentrations despite seemingly adequate total levels.

While routine monitoring typically measures total this compound concentrations, monitoring of free this compound concentrations may be necessary in situations where altered protein binding is suspected, such as in patients with hypoalbuminemia or renal impairment. nih.gov Although the complexity and cost of measuring free this compound concentrations can be barriers, the unbound concentration is considered a more accurate indicator of the pharmacologically active drug. nih.gov

Implications of Pharmacogenomic Research for Individualized this compound Therapy

Pharmacogenomic research has significant implications for moving towards individualized this compound therapy. Understanding a patient's genetic profile, particularly regarding CYP2C9, CYP2C19, and HLA-B alleles, can help predict their likelihood of experiencing altered metabolism or developing severe cutaneous adverse reactions. pharmgkb.orgnih.govijpp.com

For patients identified as intermediate or poor metabolizers based on CYP2C9 genotype, lower initial maintenance doses of this compound may be recommended to avoid drug accumulation and potential toxicity. nih.govsonicgenetics.com.au The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides guidelines that include recommendations for this compound dosing based on CYP2C9 genotype. nih.govpharmgkb.orgsonicgenetics.com.au

Genetic testing for HLA-B15:02 is particularly relevant in populations with a higher prevalence of this allele, such as individuals of East Asian descent, to identify those at increased risk of this compound-induced SJS/TEN. sonicgenetics.com.ausonicgenetics.com.au Avoiding this compound in HLA-B15:02 positive, this compound-naïve patients is a key recommendation to mitigate this risk. sonicgenetics.com.ausonicgenetics.com.au

While pharmacogenomic testing offers valuable insights, its implementation in routine clinical practice is still evolving. nih.govmdpi.com Challenges include establishing the cost-effectiveness of widespread testing and integrating genetic information into clinical decision-making workflows. nih.govmdpi.com However, the potential benefits of pharmacogenomics in improving this compound safety and efficacy through personalized dosing and risk stratification are substantial. ijpp.comexplorationpub.comresearchgate.net Combining genetic information with therapeutic drug monitoring (TDM) and clinical factors can provide a more comprehensive approach to optimizing this compound therapy for individual patients. ijpp.com

Ultimately, pharmacogenomic research is paving the way for a more precise and personalized approach to this compound therapy, aiming to improve patient outcomes and minimize the risk of adverse drug reactions. explorationpub.comnih.gov

Analytical Methodologies for Phenytoin Quantification in Research

Chromatographic Techniques for Phenytoin and Metabolite Analysis

Chromatographic methods, notably High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), frequently coupled with Mass Spectrometry (MS), are widely utilized for the separation and quantification of this compound and its metabolites in complex biological matrices. These techniques are favored for their high specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Applications and Method Development

HPLC stands as a prevalent technique for the analysis of this compound and its metabolites due to its versatility and suitability for analyzing relatively non-volatile compounds. The development of HPLC methods for this compound quantification involves optimizing several parameters.

Method development typically focuses on selecting the appropriate stationary phase, mobile phase composition, flow rate, and detection wavelength. Reverse-phase HPLC utilizing C18 columns is a common approach. nih.govactapharmsci.comresearchgate.nettandfonline.comresearchgate.net Mobile phases often comprise mixtures of aqueous buffers, such as phosphate (B84403) buffer, and organic solvents like acetonitrile (B52724) or methanol (B129727). actapharmsci.comresearchgate.nettandfonline.comrjptonline.org UV detection is widely employed, with typical detection wavelengths around 214 nm or 235 nm. ajpaonline.comnih.gov

Research highlights the successful application of HPLC for this compound quantification. For instance, a validated HPLC-UV method demonstrated good accuracy and precision for determining this compound in human plasma. actapharmsci.comresearchgate.net Another study detailed a rapid HPLC method enabling the simultaneous determination of this compound and its primary metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH), in serum, brain tissue, and urine using a C18 column. tandfonline.com Method development efforts often aim to enhance sensitivity, reduce analysis time, and ensure adequate separation from endogenous interferences and metabolites. Some investigations have explored alternative mobile phases, including micellar solutions, to improve chromatographic performance and align with green chemistry principles. researchgate.netdergipark.org.tr

Gas Chromatography (GC) and Mass Spectrometry (MS) Approaches

Gas Chromatography coupled with Mass Spectrometry (GC-MS) represents another robust technique for this compound analysis, particularly valuable when high sensitivity and definitive identification are required. GC-MS is well-suited for volatile or semi-volatile compounds, often necessitating derivatization to enhance the volatility of this compound.

Validated GC-MS methods have been established for quantifying this compound in various biological matrices, including brain microdialysate, blood, and saliva. researchgate.netnih.govoup.com These methods commonly incorporate sample preparation steps such as solid-phase extraction (SPE) for analyte isolation and concentration. researchgate.netnih.govoup.com Derivatization, frequently using trimethylsulfonium (B1222738) hydroxide, is typically performed prior to GC-MS analysis. researchgate.netnih.govoup.com

GC-MS facilitates the identification and quantification of this compound through its characteristic fragmentation pattern in the mass spectrometer. Studies have reported good linearity and correlation coefficients for calibration curves generated using GC-MS. researchgate.netnih.govoup.com While GC-MS has historically been a standard technique, particularly in forensic toxicology, LC-MS/MS methods are becoming increasingly common due to potential advantages in sensitivity and sample throughput. researchgate.net Nevertheless, validated GC-MS methods remain valuable for specific research applications. researchgate.netnih.govoup.com

Immunoassay Technologies for this compound Quantification

Immunoassay technologies offer alternative approaches for this compound quantification, providing benefits in terms of speed and ease of use, particularly for high-throughput screening in research. These methods rely on the specific binding interaction between antibodies and this compound.

Various immunoassay formats have been applied, including enzyme immunoassay (EIA) and fluorescence polarization immunoassay (FPIA). researchgate.netuni-muenchen.denih.govnih.gov The cloned donor enzyme immunoassay (CEDIA) is another immunoassay technique utilized for this compound quantification in research settings. pensoft.net

Immunoassays are frequently employed for determining this compound concentrations in biological fluids such as serum and saliva. nih.govpensoft.net These methods are generally less labor-intensive compared to chromatographic techniques and often require minimal sample preparation. uni-muenchen.depensoft.net

Research has compared the performance of immunoassays with chromatographic methods. Studies have indicated good correlation between results obtained from fluorescent immunoassay, enzyme immunoassay, and liquid chromatography for this compound determination in serum. nih.gov While immunoassays offer speed and require small sample volumes, chromatographic methods, especially LC-MS/MS, often provide superior sensitivity and specificity, particularly for the simultaneous analysis of metabolites or in the presence of potential interferents. researchgate.netnih.gov Ongoing advancements in immunoassay technology, such as flow-based methods combining ultrafast immunoextraction and reverse displacement immunoassay, are being explored for the analysis of free drug fractions. unl.edu

Method Validation Principles in Bioanalytical Research for this compound

Rigorous method validation is a crucial step in bioanalytical research to ensure the reliability, accuracy, and reproducibility of quantitative methods for this compound analysis. Validation procedures typically adhere to guidelines set forth by regulatory bodies such as the US Food and Drug Administration (FDA) and the International Conference on Harmonisation (ICH). ajpaonline.comrjptonline.orgmdpi.com

Key validation parameters assessed for this compound quantification methods include specificity, sensitivity, accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability. nih.govactapharmsci.comresearchgate.netresearchgate.netajpaonline.comresearchgate.netnih.govoup.comrjptonline.orgmdpi.com

  • Specificity and Selectivity: Confirming that the method accurately measures this compound in the presence of endogenous matrix components and other potential interfering substances, including co-administered compounds and metabolites. actapharmsci.commdpi.com
  • Sensitivity: Defined by the LOD and LOQ, which represent the lowest concentrations of this compound that can be reliably detected and quantified, respectively. researchgate.netresearchgate.netnih.govoup.comrjptonline.orgmdpi.comresearchgate.net
  • Accuracy: Evaluating how closely the measured this compound concentrations match the true concentrations. nih.govactapharmsci.comresearchgate.netresearchgate.netrjptonline.orgmdpi.com
  • Precision: Assessing the reproducibility of the measurements under the same conditions (intra-day precision) and over different days (inter-day precision). nih.govactapharmsci.comresearchgate.netrjptonline.orgmdpi.com
  • Linearity: Demonstrating a proportional relationship between the analyte concentration and the instrument response across a defined concentration range. nih.govresearchgate.netajpaonline.comresearchgate.netnih.govoup.comrjptonline.orgmdpi.comresearchgate.net
  • Recovery: Determining the efficiency of the sample preparation process in extracting this compound from the biological matrix. actapharmsci.comresearchgate.netajpaonline.comresearchgate.netnih.govoup.comrjptonline.org
  • Stability: Evaluating the stability of this compound within the biological matrix under various storage conditions and during sample processing. researchgate.netnih.govoup.comrjptonline.org
  • Validated methods for this compound quantification in research have demonstrated performance characteristics within acceptable limits. For example, an LC-MS/MS method for this compound in human plasma showed linearity (r² = 0.9963) over a range of 60-12000 ng/mL, with accuracy within ±15% (±20% at LLOQ) and recovery of approximately 87%. rjptonline.org A GC-MS method for this compound in brain microdialysate, blood, and saliva exhibited linearity (r² > 0.998) from 50 to 1200 ng/mL, with a LOQ of 50 ng/mL and recovery ≥ 94%. researchgate.netnih.govoup.com

    Quantification of this compound in Diverse Biological Matrices (e.g., Plasma, Serum, Saliva, Tissue)

    This compound quantification in research is conducted using a variety of biological matrices, selected based on the specific research objectives. Commonly analyzed matrices include plasma, serum, saliva, and tissue (such as brain tissue). The choice of matrix influences sample collection, preparation procedures, and the selection of the analytical method.

  • Plasma and Serum: These are the most frequently analyzed matrices for determining total this compound concentrations in systemic circulation. nih.govactapharmsci.comresearchgate.nettandfonline.comnih.govnih.govrjptonline.orgnih.gov Sample preparation often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) prior to chromatographic analysis. tandfonline.comrjptonline.orgmdpi.com Immunoassays are also widely applied for serum/plasma analysis. nih.govnih.govpensoft.net
  • Saliva: Saliva serves as a less invasive matrix often used to estimate the free (unbound) concentration of this compound, which is considered the pharmacologically active form. pensoft.netunl.eduresearchgate.netnih.govjmatonline.com Studies have investigated the correlation between serum/plasma and salivary this compound concentrations. pensoft.netnih.govjmatonline.com Sample preparation for saliva can be simpler than for plasma, sometimes requiring only centrifugation. pensoft.net Both immunoassays and chromatographic methods like HPLC and GC-MS have been applied to saliva samples. researchgate.netnih.govoup.compensoft.netresearchgate.netnih.gov
  • Tissue: Quantification of this compound in tissue, such as brain tissue, is crucial for understanding drug distribution and penetration into specific organs. nih.govtandfonline.comajpaonline.com Sample preparation for tissue samples typically involves homogenization followed by extraction procedures. tandfonline.comajpaonline.com Chromatographic methods, particularly LC-MS/MS and GC-MS, are well-suited for tissue analysis due to their sensitivity and ability to handle complex matrices. nih.govtandfonline.comajpaonline.comresearchgate.netnih.govoup.comresearchgate.net
  • Research findings demonstrate the successful application of analytical methods to these diverse matrices. For instance, LC-MS/MS and GC-MS methods have been validated for quantifying this compound in brain microdialysate, blood, and saliva. nih.govresearchgate.netnih.govoup.comresearchgate.net HPLC methods have been successfully applied to plasma, serum, brain tissue, and urine samples. actapharmsci.comresearchgate.nettandfonline.comajpaonline.com

    Advancements in Green Analytical Chemistry for this compound Analysis

    The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into the development of analytical methods for this compound quantification to minimize environmental impact and enhance safety. GAC emphasizes reducing the use of hazardous solvents and reagents, minimizing waste generation, and lowering energy consumption. dergipark.org.trmdpi.comajprd.combiotech-asia.org

    Advancements in GAC for this compound analysis include the development of HPLC methods employing more environmentally friendly mobile phases, such as those with higher water content or alternative solvents like ethanol. dergipark.org.trmdpi.com One study described a green RPLC method for this compound using ethanol-water binary mixtures as the mobile phase, demonstrating the potential to replace more toxic solvents like methanol and acetonitrile. dergipark.org.tr

    Other GAC-aligned approaches relevant to this compound analysis involve the miniaturization of analytical systems, automation, and the use of less hazardous extraction techniques. ajprd.combiotech-asia.orgmdpi.com While green methods may sometimes present challenges in terms of sensitivity or chromatographic performance compared to traditional methods, ongoing research focuses on optimizing these parameters to meet both environmental and analytical requirements. mdpi.com The integration of GAC principles with method validation frameworks, such as Quality by Design (QbD), is an active area of research aimed at developing robust and sustainable analytical procedures. biotech-asia.org

    Therapeutic Drug Monitoring Tdm in Phenytoin Research and Clinical Pharmacology

    Principles of TDM Applied to Phenytoin's Narrow Therapeutic Index and Non-Linear Kinetics

    The clinical application of TDM for this compound is fundamentally based on its narrow therapeutic index and complex, non-linear pharmacokinetics. researchgate.netdoaj.org The therapeutic range for total this compound in serum is generally accepted to be between 10 and 20 mcg/mL, while the therapeutic range for the unbound, pharmacologically active fraction is 1 to 2 mcg/mL. nih.govfda.gov Concentrations below this range may lead to a lack of seizure control, whereas concentrations above it are associated with an increased risk of toxicity. nih.govpensoft.net

    A key challenge in managing this compound therapy is its dose-dependent, or non-linear, kinetics. jaypeedigital.com At lower concentrations, this compound elimination follows first-order kinetics, meaning the rate of elimination is proportional to the drug concentration. However, as the concentration increases and approaches the therapeutic range, the hepatic enzymes responsible for its metabolism (primarily CYP2C9 and CYP2C19) become saturated. nih.gov At this point, the elimination process switches to zero-order kinetics, where a constant amount of the drug is eliminated per unit of time. nih.gov This saturation of metabolism means that even a small increase in dose can lead to a disproportionately large increase in the steady-state serum concentration, significantly elevating the risk of toxicity. jaypeedigital.comargesim.org This non-linear relationship makes empirical dose adjustments challenging and underscores the necessity of TDM to guide therapy safely. quizlet.com

    Factors that further complicate this compound dosing and necessitate TDM include a high degree of protein binding and considerable interindividual variability in absorption, metabolism, and clearance. researchgate.netdoaj.org

    Table 1: Key Pharmacokinetic Principles of this compound Requiring TDM

    Principle Description Clinical Implication
    Narrow Therapeutic Index The range between the minimum effective concentration and the minimum toxic concentration is small (10-20 mcg/mL for total this compound). pensoft.net Small changes in serum concentration can lead to either therapeutic failure or toxicity, requiring precise dose individualization. nih.gov
    Non-Linear (Saturable) Kinetics The metabolic enzymes become saturated within the therapeutic range, leading to a shift from first-order to zero-order elimination. nih.gov Small dose increases can cause large, unpredictable rises in serum concentration and potential toxicity. jaypeedigital.com
    High Protein Binding Approximately 90% of this compound is bound to plasma proteins, primarily albumin. Only the unbound fraction is pharmacologically active. nih.govmedscape.com Changes in protein binding (e.g., due to hypoalbuminemia) can alter the free drug concentration and therapeutic effect, even if the total concentration remains the same. medscape.com
    Interindividual Variability Significant differences exist between patients in drug absorption, metabolism (due to genetic polymorphisms in CYP2C9/CYP2C19), and clearance. researchgate.netfrontiersin.org Standard doses may result in sub-therapeutic or toxic levels in different individuals, making individualized dosing based on TDM essential.

    Research on Unbound this compound Concentration Monitoring and Its Clinical Significance

    Research has increasingly focused on the clinical utility of monitoring unbound this compound concentrations, as this fraction is pharmacologically active and can cross the blood-brain barrier. medscape.com Typically, about 90% of this compound in the plasma is bound to albumin. nih.gov However, this fraction can be altered in various clinical situations, making the measurement of total this compound concentration a potentially misleading indicator of therapeutic or toxic effects. nih.gov

    Conditions that can alter the protein binding of this compound and increase the unbound fraction include:

    Hypoalbuminemia fda.gov

    Renal or hepatic disease fda.gov

    The presence of other highly protein-bound drugs that can displace this compound from albumin, such as valproic acid. medscape.com

    In these patient populations, a total this compound concentration within the normal therapeutic range may be associated with an elevated and potentially toxic unbound concentration. medscape.com Conversely, a patient might have a low total this compound level but a therapeutic unbound level.

    Studies have shown that in critically ill patients, particularly those with head trauma or hypoalbuminemia, the correlation between total and free this compound concentrations can be poor. nih.gov Direct measurement of the unbound concentration is therefore recommended in these scenarios for accurate dose individualization. medscape.comnih.gov While equations like the Sheiner-Tozer formula have been developed to estimate the unbound concentration based on the total concentration and serum albumin levels, their accuracy can be limited, especially in complex clinical situations. nih.govmedscape.comnih.gov Research comparing directly measured unbound this compound levels with calculated estimates has often found discrepancies, reinforcing the value of direct measurement when feasible. nih.govmedscape.com

    Table 2: Clinical Scenarios and the Significance of Unbound this compound Monitoring

    Clinical Scenario Rationale for Unbound this compound Monitoring Research Findings
    Hypoalbuminemia Reduced albumin levels lead to a higher fraction of unbound, active drug. fda.gov Total this compound levels can be misleading; direct measurement of free this compound is more reliable for dose adjustments in critically ill patients with low albumin. medscape.comnih.gov
    Renal or Hepatic Impairment Uremia and liver disease can decrease protein binding, increasing the free fraction of this compound. fda.govallenpress.com Monitoring of the unbound fraction is recommended in these patients to avoid toxicity. fda.gov
    Co-administration of Displacing Drugs (e.g., Valproic Acid) Competitive binding to albumin can displace this compound, increasing its unbound concentration. medscape.com The Sheiner-Tozer equation does not account for this interaction, highlighting the need for direct free this compound measurement. medscape.com
    Pregnancy Changes in protein binding during pregnancy can alter the unbound this compound concentration. fda.gov Monitoring of the unbound fraction is recommended to guide necessary dosage adjustments during pregnancy. fda.govdrugbank.com

    Mathematical and Population Pharmacokinetic Modeling in TDM for this compound

    To navigate the complexities of this compound's non-linear kinetics and inter-patient variability, mathematical and population pharmacokinetic (PPK) models are employed in TDM research. These models aim to describe and predict the concentration-time course of this compound in the body, thereby assisting in the optimization of dosage regimens. chula.ac.thpolimi.it

    A commonly used mathematical model for this compound's elimination is the Michaelis-Menten equation, which describes its saturable metabolism. argesim.orgchula.ac.th This model incorporates two key parameters: Vmax (the maximum rate of metabolism) and Km (the Michaelis-Menten constant, which is the this compound concentration at which the rate of metabolism is half of Vmax). nih.gov

    Population pharmacokinetic modeling, often utilizing software like NONMEM (Nonlinear Mixed-Effects Modeling), analyzes sparse TDM data from a large patient population to estimate typical pharmacokinetic parameters and the sources of variability. chula.ac.thnih.govingentaconnect.com These models can incorporate patient-specific covariates such as body weight, age, and co-medications to explain some of the inter-individual variability. chula.ac.th Research in this area has led to the development of PPK models for various populations, including adults, children, and patients with specific conditions like intracranial tumors. chula.ac.thingentaconnect.com

    The ultimate goal of these modeling efforts is to facilitate individualized therapy. By using a patient's specific characteristics and one or two measured this compound concentrations, these models can be used to estimate that individual's pharmacokinetic parameters. chula.ac.th This information can then be used to predict the dose required to achieve a target therapeutic concentration. chula.ac.th Bayesian forecasting is a statistical method that combines population-derived pharmacokinetic models with individual patient TDM data to provide personalized predictions of drug concentrations and guide dose adjustments. confex.com

    Table 3: Application of Pharmacokinetic Models in this compound TDM

    Modeling Approach Description Utility in this compound TDM
    Michaelis-Menten Kinetics A mathematical model that describes saturable enzyme kinetics, characterizing this compound's non-linear elimination. chula.ac.th Helps to predict the disproportionate increase in serum concentration with dose escalation as metabolism approaches saturation. argesim.org
    One-Compartment Model A simplified model that views the body as a single, uniform compartment where the drug distributes. nih.gov Often used in conjunction with Michaelis-Menten elimination to describe the overall pharmacokinetics of this compound. chula.ac.th
    Population Pharmacokinetic (PPK) Modeling Uses non-linear mixed-effects modeling (e.g., NONMEM) to analyze data from a patient population, identifying typical pharmacokinetic parameters and sources of variability. chula.ac.thnih.gov Allows for the development of dosing guidelines for specific populations and can be used to create Bayesian forecasting tools for individualized dosing. ingentaconnect.comconfex.com
    Physiologically Based Pharmacokinetic (PBPK) Modeling Integrates physiological, biochemical, and drug-specific data to simulate drug disposition in different organs and tissues. mdpi.com Can be used to predict drug-drug interactions and the impact of patient-specific factors (e.g., organ function) on this compound pharmacokinetics. mdpi.com

    Role of TDM in Correlating this compound Concentrations with Efficacy and Toxicity in Research Settings

    In research settings, TDM is instrumental in establishing and refining the relationship between this compound concentrations and clinical outcomes, both therapeutic and adverse. doaj.org By systematically collecting and analyzing drug concentration data alongside clinical assessments of seizure frequency and signs of toxicity, researchers can better define the therapeutic window and understand the concentration-response relationship. nih.gov

    The generally accepted therapeutic range of 10 to 20 mcg/mL for total this compound was established through such research, linking concentrations within this range to optimal seizure control for many patients. fda.govpensoft.net However, TDM studies have also highlighted that some individuals may achieve seizure control at lower concentrations, while others may require and tolerate higher levels. fda.gov

    TDM is equally critical for characterizing the concentration-toxicity relationship. Research has demonstrated a clear correlation between increasing this compound concentrations and the emergence of specific adverse effects. nih.govnih.gov For example, nystagmus is commonly observed at concentrations above 20 mcg/mL, while ataxia, slurred speech, and lethargy become more prevalent at levels exceeding 30 and 40 mcg/mL, respectively. nih.govmedscape.commedscape.com In severe cases, very high concentrations can lead to coma and paradoxically, an increase in seizure activity. medscape.comnih.gov

    Research utilizing TDM data has also been crucial in identifying patient subgroups at higher risk for toxicity, such as those with hypoalbuminemia, where the unbound this compound concentration may be elevated. medscape.com These studies provide the evidence base for recommendations to monitor unbound concentrations in specific clinical situations. doaj.org

    Table 4: Correlation of Total this compound Serum Concentration with Clinical Efficacy and Toxicity

    Total this compound Concentration (mcg/mL) Associated Clinical Outcome
    < 10 Often sub-therapeutic, though some patients may achieve seizure control. nih.gov
    10 - 20 Generally considered the therapeutic range with optimal seizure control for most patients. nih.govfda.gov Mild horizontal nystagmus may occasionally be observed. nih.gov
    20 - 30 Increased likelihood of nystagmus. nih.govmedscape.com
    30 - 40 Ataxia, slurred speech, tremors, nausea, and vomiting are common. nih.govmedscape.com
    40 - 50 Increased lethargy, confusion, and hyperactivity may occur. nih.gov
    > 50 Can lead to coma and seizures. nih.govnih.gov

    Preclinical and Clinical Research Methodologies in Phenytoin Studies

    In Vitro Experimental Models for Mechanistic Elucidation

    In vitro models play a crucial role in dissecting the cellular and molecular mechanisms underlying phenytoin's actions. These models allow for controlled environments to study specific interactions without the complexities of a whole organism.

    Cell culture studies are frequently employed to investigate this compound's effects on various cell types, particularly neurons, given its primary target is voltage-gated sodium channels in the brain. pharmgkb.orgnih.govnih.gov Studies using mouse spinal cord neurons in primary dissociated cell culture have provided insights into the concentration-dependent effects of this compound on neuronal firing and action potential characteristics. At concentrations equivalent to therapeutic cerebrospinal fluid levels (1-2 µg/ml), this compound has been shown to limit the ability of neurons to sustain high-frequency repetitive firing, a mechanism suggested to contribute to its anticonvulsant efficacy. nih.gov Higher concentrations (above 3 µg/ml) have been observed to reduce spontaneous neuronal firing and affect calcium-dependent action potentials. nih.gov

    Furthermore, in vitro studies using cell lines have been instrumental in understanding the role of transporters, such as ABCB1, in this compound transport. ABCB1 has been demonstrated to transport this compound across gradients in cell lines. pharmgkb.orgnih.gov While some in vitro cell line studies did not support the transport of this compound via ABCC1, ABCC2, or ABCC5, experiments in rats have suggested a role for ABCC2 in transporting this compound across the blood-brain barrier (BBB). pharmgkb.orgnih.gov

    In vitro models are also utilized to study this compound metabolism. Formation of the metabolite this compound dihydrodiol has been shown in vitro to be catalyzed by several CYP enzymes, including CYP1A2, CYP2C19, CYP2E1, CYP2A6, CYP2D6, CYP2C8, CYP2C9, and CYP3A4. pharmgkb.orgnih.gov Studies investigating the impact of genetic variants, such as CYP2C9*3, have demonstrated decreased this compound metabolism in vitro. pharmgkb.orgnih.gov

    Beyond neuronal and metabolic studies, in vitro models have been used to explore other potential effects of this compound, such as its influence on cell viability and proliferation in different cell types, like Wharton's jelly stem cells and periodontal ligament fibroblasts. brieflands.comresearchgate.net

    Human Subject Studies: Design and Methodological Considerations

    Research in human subjects is essential to translate findings from preclinical studies and understand this compound's behavior and effects in diverse patient populations. These studies involve various designs and methodological considerations.

    Clinical trials are a primary method for evaluating this compound. These trials can range from pharmacokinetic studies in healthy volunteers to studies in patients with epilepsy or other conditions where this compound is used. Methodological considerations in clinical trials include study design (e.g., randomized controlled trials), blinding, choice of comparator, sample size (power), eligibility criteria, duration, outcome measures, and statistical analysis. mondino.it For example, studies comparing this compound monotherapy with other antiepileptic drugs in patients with status epilepticus or newly diagnosed epilepsy have employed different trial designs, including open-label and randomized controlled designs. nih.govcochrane.orgcochrane.org

    Pharmacokinetic studies in humans aim to characterize this compound's absorption, distribution, metabolism, and excretion in different populations, such as healthy subjects or epileptic patients, including children. mdpi.comnih.govchula.ac.th These studies often involve collecting blood samples at various time points after administration to measure drug concentrations. touro.edujournaljpri.compsu.edupensoft.net Analytical methods like High-Performance Liquid Chromatography (HPLC) are commonly used to determine this compound concentrations in biological fluids like plasma or serum. touro.edujournaljpri.compsu.edu Method validation for these analytical techniques is crucial, assessing parameters such as linearity, selectivity, sensitivity, accuracy, and precision. touro.edujournaljpri.com

    Studies in humans also investigate factors influencing this compound pharmacokinetics, such as genetic variations in metabolizing enzymes like CYP2C9 and CYP2C19. pharmgkb.orgnih.govmdpi.comnih.gov Population pharmacokinetic analyses in specific patient groups, such as epileptic children, utilize retrospective data from routine therapeutic drug monitoring to build models that describe drug behavior and identify influential covariates like body weight and liver function. chula.ac.th

    Bioequivalence studies in healthy human volunteers are conducted to compare the pharmacokinetic profiles of different this compound formulations. psu.edu These studies typically employ a crossover design with a washout period and measure parameters like Cmax and AUC to assess equivalence. psu.edu

    Advanced Pharmacokinetic Modeling Approaches (e.g., Physiologically Based Pharmacokinetic (PBPK) Models)

    Advanced pharmacokinetic modeling techniques, particularly Physiologically Based Pharmacokinetic (PBPK) models, are increasingly used in this compound research to integrate data from various sources and predict drug behavior under different conditions.

    PBPK models are computational models that simulate the absorption, distribution, metabolism, and excretion of a drug based on physiological parameters and drug-specific properties. mdpi.comnih.govresearchgate.netnih.govsimulations-plus.com These models are valuable for understanding complex pharmacokinetic behavior, such as the dose-dependent nonlinearity observed with this compound due to capacity-limited metabolism. mdpi.com

    PBPK models for this compound have been developed to assess drug-drug interactions (DDIs), where this compound can act as a substrate for enzymes like CYP2C9 and CYP2C19 or an inducer of CYP3A4. mdpi.comnih.govresearchgate.net By incorporating in vitro and in vivo data, PBPK models can predict the impact of co-administered drugs on this compound exposure and vice versa, helping to inform clinical trial design and understand potential DDI mechanisms. mdpi.comnih.govresearchgate.net

    Sensitivity analyses using PBPK models can also be performed to determine the influence of various factors on this compound pharmacokinetics. For instance, PBPK modeling has been used to assess the solubility requirements for this compound salts to achieve optimal oral bioavailability. nih.govsimulations-plus.com

    Population pharmacokinetic modeling, often utilizing software like NONMEM, is another advanced approach applied to this compound data, particularly from clinical settings. chula.ac.th These models account for inter-individual variability in pharmacokinetic parameters and can identify covariates that explain some of this variability. chula.ac.th Monte Carlo simulations based on population PK models can be used to determine optimal dosage regimens for achieving target concentrations in specific patient populations. chula.ac.th

    Interactive Data Table: Examples of Research Methodologies Used for this compound Studies

    Research MethodologyDescriptionExamples of Applications in this compound Studies
    In Vitro Cell Culture StudiesExperiments conducted on isolated cells or cell lines in a controlled laboratory environment.Investigating effects on neuronal firing nih.gov, studying transporter interactions (e.g., ABCB1) pharmgkb.orgnih.gov, examining metabolism by CYP enzymes pharmgkb.orgnih.gov, assessing cell viability. brieflands.comresearchgate.net
    Animal Models (e.g., Rats, Mice, Rabbits)Using live animals to study drug behavior and effects.Characterizing pharmacokinetics (absorption, distribution, metabolism, excretion) ucl.ac.uknih.gov, evaluating pharmacodynamic effects (anticonvulsant activity) nih.govfrontiersin.orgpreprints.org, studying BBB transport. pharmgkb.orgnih.govucl.ac.uknih.gov
    Human Subject Studies (Clinical Trials)Research involving human volunteers or patients.Evaluating pharmacokinetics mdpi.comnih.govchula.ac.th, comparing different formulations (bioequivalence) psu.edu, investigating drug-drug interactions mdpi.comnih.gov, population pharmacokinetic analysis. chula.ac.th
    Human Subject Studies (Analytical Methods)Techniques used to measure drug concentrations in biological samples from human subjects.High-Performance Liquid Chromatography (HPLC) for measuring plasma/serum concentrations. touro.edujournaljpri.compsu.edu
    Advanced Pharmacokinetic Modeling (e.g., PBPK, PopPK)Computational and statistical approaches to simulate and analyze drug behavior in biological systems/populations.Predicting drug-drug interactions mdpi.comnih.govresearchgate.net, assessing solubility requirements for formulations nih.govsimulations-plus.com, identifying covariates influencing PK variability chula.ac.th, optimizing dosage regimens. chula.ac.th

    Advanced Research Directions and Emerging Paradigms for Phenytoin

    Development of Novel Phenytoin Formulations and Delivery Systems for Enhanced Pharmacokinetic Profiles

    Research is actively exploring new formulations and delivery methods for this compound to overcome limitations associated with its current pharmacokinetic profile, such as poor water solubility and variable absorption. Novel approaches aim to improve bioavailability, reduce administration-related complications, and potentially target specific tissues.

    One promising area involves the use of nanocarriers. Studies have investigated this compound sodium loaded nanolipid carriers (NLCs) for intranasal delivery. In vivo pharmacokinetic studies in rats demonstrated that intranasal administration of NLCs with a size of less than 50 nm resulted in higher drug concentrations in cerebrospinal fluid (CSF) and brain tissue within 5 minutes compared to control drug solutions and marketed intravenous formulations. nih.govresearchgate.net This suggests a rapid and direct nose-to-brain transport mechanism through the olfactory epithelium, which could be beneficial for treating acute epileptic seizures. nih.gov While this approach showed rapid brain uptake, the concentration of this compound in the brain decreased relatively quickly within 15 minutes in one study, potentially limiting its application for chronic epilepsy treatment. researchgate.net

    Another formulation strategy involves intercalating this compound into layered double hydroxides (LDHs). This method has shown promise in enhancing the solubility, dissolution rate, and oral bioavailability of this compound. Studies using MgAl-LDH demonstrated successful intercalation of this compound, leading to significantly higher serum concentrations and a relative bioavailability of 130.15% in rats compared to unprocessed this compound tablets. frontiersin.org This suggests that LDH-based formulations could improve the extent of this compound absorption after oral administration. frontiersin.org

    Topical lipid-based delivery systems are also being investigated, particularly for this compound's reported wound healing effects. Lipid-based gels, including nano-emulgels, macro-emulgels, and cream-gels, have been developed. A nano-emulgel formulation demonstrated the highest in vitro release rate of this compound, with over 93% released within 12 hours, following a first-order kinetic model. japsonline.com This highlights the potential of such systems for effective topical delivery.

    These research directions indicate a clear focus on developing delivery systems that can modulate this compound's absorption, distribution, and potentially its metabolism, thereby improving its pharmacokinetic profile for various therapeutic applications.

    Exploration of Novel Mechanistic Targets and Therapeutic Indications for this compound (e.g., Neuroprotection)

    Beyond its established role as a voltage-gated sodium channel blocker for seizure control, research is uncovering novel mechanistic targets and exploring new therapeutic indications for this compound, particularly in the realm of neuroprotection.

    This compound's ability to block voltage-gated sodium channels is a key aspect of its anticonvulsant activity. arvojournals.org This action reduces high-frequency neuronal firing by slowing channel repriming and blocking persistent sodium currents. arvojournals.org However, emerging research suggests additional mechanisms and targets may contribute to its effects, including potential neuroprotective properties.

    Studies have investigated the neuroprotective effects of this compound in experimental models of neurological disorders. In a rat model of glaucoma, this compound treatment resulted in neuroprotection of retinal ganglion cells (RGCs) and optic nerve axons, reducing cell loss. arvojournals.orglidsen.com This protective effect is thought to be linked to its sodium channel blockade activity. lidsen.com Early clinical observations from the 1970s also hinted at potential neuroprotective effects in glaucoma patients, with some showing improvement in visual fields after this compound treatment. lidsen.com

    Furthermore, research is exploring the interaction of this compound with other signaling pathways. A study investigating the combination of this compound with thymoquinone (B1682898) in a rat model of seizures suggested a synergistic anticonvulsant and neuroprotective effect. mdpi.com This combination appeared to exert its effects by reducing the hyperactivation of the mTOR pathway and mitigating neuroinflammation, providing novel mechanistic insights beyond sodium channel blockade alone. mdpi.com Computational studies in this research indicated that this compound and thymoquinone could cooperatively bind to Akt, an upstream target of mTOR, suggesting a sequential inhibition of the PI3K/Akt/mTOR signaling pathway. mdpi.com

    These findings suggest that this compound's therapeutic potential may extend beyond its traditional use, with ongoing research aiming to fully elucidate its multifaceted mechanisms and explore its utility in conditions where neuroprotection is desired.

    Integration of Multi-Omics Data in this compound Pharmacogenomic Research

    Pharmacogenomic research for this compound is increasingly integrating multi-omics data to gain a more comprehensive understanding of how genetic variations influence drug response and toxicity. This approach goes beyond examining single genes to explore the complex interplay of multiple biological factors.

    Genetic polymorphisms in genes encoding drug-metabolizing enzymes, particularly CYP2C9 and CYP2C19, are known to significantly influence this compound metabolism and plasma concentrations. mims.comnih.govnih.gov CYP2C9 is the primary enzyme responsible for this compound metabolism, accounting for approximately 90% of its clearance. nih.gov Variants in CYP2C9, such as CYP2C92 and CYP2C93, can lead to reduced enzyme activity and slower this compound metabolism, increasing the risk of elevated plasma levels and concentration-dependent toxicity. nih.govpharmgkb.org

    Multi-omics approaches integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a more holistic view of an individual's biological state and how it interacts with drug therapy. While specific multi-omics studies solely focused on this compound were not extensively detailed in the search results, the broader field of pharmacogenomics is moving towards this integrated approach. For instance, research in pharmacogenomics in psychiatry highlights the utility of integrating genomic and metabolomic analyses to understand drug response phenotypes. mdpi.com

    Studies have also linked specific genetic markers, such as HLA-B15:02 and HLA-A31:01 alleles, to an increased risk of severe cutaneous adverse reactions associated with aromatic anticonvulsants, including this compound, particularly in certain populations. mims.comnih.govmdpi.com While these findings are primarily based on genomic data, the integration of other omics data could help elucidate the underlying biological mechanisms leading to these adverse reactions.

    The integration of multi-omics data in this compound pharmacogenomic research holds the potential to identify novel genetic and biological markers that predict individual responses, optimize dosing strategies, and minimize the risk of adverse effects, moving towards more personalized medicine approaches.

    Artificial Intelligence and Machine Learning Applications in this compound Pharmacological Research (e.g., Predictive Modeling for Response/Toxicity)

    Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in pharmacological research, including studies involving this compound, to develop predictive models for drug response, toxicity, and optimize therapeutic management.

    AI and ML algorithms offer advantages in analyzing complex, multidimensional datasets that are often encountered in pharmacological studies and electronic health records. researchgate.net These techniques can identify intricate patterns and associations that may not be apparent through traditional statistical methods. nih.gov

    In the context of this compound, AI and ML are being explored for predicting drug concentrations and optimizing dosing. A study comparing AI models with traditional population pharmacokinetic (PK) models for predicting antiepileptic drug concentrations, including this compound, using therapeutic drug monitoring (TDM) records showed that AI models generally exhibited superior predictive performance. researchgate.net Ensemble AI models, such as Adaboost, eXtreme Gradient Boosting, and Random Forest, demonstrated particularly low Root Mean Squared Error (RMSE) in these predictions. researchgate.net This suggests that AI could serve as a valuable tool for clinical decision support in optimizing AED dosing, potentially improving therapeutic outcomes and minimizing adverse effects. researchgate.net

    ML frameworks can also assist in identifying relevant covariates for inclusion in population PK models, further refining predictive capabilities. researchgate.net While the application of AI in precision dosing is still evolving, it has the potential to work synergistically with pharmacometric approaches. researchgate.net

    Beyond concentration prediction, AI and ML are being investigated for predicting clinical drug response. Although a specific study focused solely on using ML to predict this compound response was not prominently featured, research on other antiepileptic drugs, such as brivaracetam, has successfully integrated clinical and genetic data using ML to predict clinical drug response. oup.com This demonstrates the feasibility of applying similar ML approaches to this compound research to identify patient characteristics that predict treatment success or failure.

    The application of AI and ML in this compound pharmacological research is an emerging paradigm with significant potential for improving predictive modeling for response and toxicity, ultimately contributing to more personalized and effective therapy.

    Elucidation of Long-Term this compound Effects on Neurological and Systemic Physiology

    Research continues to investigate the long-term effects of this compound therapy on various aspects of neurological and systemic physiology. While its efficacy in seizure control is well-established, chronic exposure can lead to a range of effects that require further elucidation.

    One of the recognized long-term neurological effects of this compound is cerebellar dysfunction, which can manifest as ataxia, nystagmus, and tremor. sci-hub.seresearchgate.netjyoungpharm.org Studies have reported a significant prevalence of cerebellar ataxia in patients on chronic this compound therapy. researchgate.netjyoungpharm.org Neuroimaging studies, such as MRI, have revealed that long-term this compound use is associated with reduced cerebellar volume, even in patients without overt clinical signs of ataxia, suggesting structural changes can occur with chronic exposure. researchgate.netjyoungpharm.org The mechanism underlying this compound-related cerebellar degeneration is not fully understood but may involve toxicity to Purkinje cells. researchgate.net

    Beyond the neurological system, long-term this compound treatment has been associated with effects on bone physiology. Studies have indicated that chronic this compound use can lead to increased thickness of craniofacial bones. iarc.fr Research in animal models has also shown that this compound can stimulate bone formation parameters. iarc.fr

    The long-term impact of this compound on other systemic functions, as well as the reversibility of some of these effects upon discontinuation, are areas of ongoing investigation. Understanding these long-term effects is crucial for optimizing the management of patients requiring chronic this compound therapy and for informing the development of strategies to mitigate potential complications.

    Strategies for Mitigating this compound Toxicity: Mechanistic Approaches

    Research into mitigating this compound toxicity focuses on understanding the underlying mechanisms and developing strategies to counteract adverse effects. Given this compound's narrow therapeutic index and dose-dependent toxicity, particularly neurological manifestations, mechanistic approaches to prevention and management are critical.

    This compound toxicity can arise from various factors, including dose adjustments, drug interactions, and individual physiological differences. sci-hub.seresearchgate.net The non-linear pharmacokinetics of this compound, where metabolism can become saturated, contributes to the increased risk of toxicity with dose increases. frontiersin.orgsci-hub.se

    Mechanistic studies aim to understand how elevated this compound levels or specific drug interactions lead to toxic effects. For instance, the association between genetic polymorphisms in CYP2C9 and an increased risk of concentration-dependent neurotoxicity highlights the importance of metabolic pathways in toxicity. nih.govpharmgkb.org Individuals with reduced CYP2C9 activity due to genetic variants metabolize this compound slower, leading to higher concentrations and a greater likelihood of adverse effects like vestibular-cerebellar symptoms. nih.govfrontiersin.org

    Strategies for mitigating toxicity include therapeutic drug monitoring to maintain plasma concentrations within the therapeutic range. nih.gov However, research is also exploring more direct mechanistic interventions.

    In cases of acute this compound intoxication, supportive care is the cornerstone of management. researchgate.netmedscape.com While there is no specific antidote for this compound, research has explored methods to enhance elimination or reduce absorption. Activated charcoal can bind this compound in the gastrointestinal tract and may be beneficial if administered early after ingestion, particularly in cases of large acute overdoses where gastric motility may be slowed. researchgate.netmedscape.comnih.gov However, the role of multiple-dose activated charcoal and the effectiveness of enhanced elimination techniques like hemodialysis are subjects of ongoing investigation and debate, with some studies suggesting limited or controversial clinical benefit. researchgate.netmedscape.comnih.gov

    Investigating the cellular and molecular mechanisms by which this compound exerts its toxic effects, such as potential Purkinje cell toxicity in the cerebellum, is crucial for developing targeted strategies to prevent or reverse these effects. researchgate.net Furthermore, understanding the genetic and non-genetic factors that predispose individuals to this compound toxicity through multi-omics approaches can inform personalized strategies for risk assessment and mitigation.

    Recent research has also explored the potential utility of intravenous lipid emulsions (ILEs) in managing acute intoxications with lipophilic antiepileptic drugs, including this compound. mdpi.com ILEs are thought to work through various mechanisms to counteract the toxicity of lipophilic agents, and studies have reported their successful use in improving neurological status in patients with antiepileptic toxicity. mdpi.com

    These mechanistic approaches to understanding and mitigating this compound toxicity are essential for improving the safety profile of this important antiepileptic drug.

    常见问题

    Basic: What are the primary mechanisms of action of phenytoin in neuronal cells, and how do these inform experimental design for anticonvulsant studies?

    This compound stabilizes voltage-gated sodium channels in their inactivated state, reducing neuronal hyperexcitability . Methodologically, in vitro electrophysiology (e.g., patch-clamp assays) and in vivo seizure models (e.g., maximal electroshock in rodents) are standard. Researchers must control variables such as dosing intervals and neuronal preparation purity to isolate this compound-specific effects. Include validation via CYP2C9 activity assays, as this compound metabolism involves hepatic cytochrome P450 enzymes .

    Advanced: How does this compound’s nonlinear pharmacokinetics influence dose-response modeling in heterogeneous patient populations?

    This compound exhibits saturation kinetics due to CYP2C9/2C19 enzyme limitations. Advanced studies use nonlinear mixed-effects modeling (NONMEM) to account for genetic polymorphisms (e.g., CYP2C9* variants) and covariates like albumin levels . Design population PK/PD trials with stratified sampling across genotypes and employ Bayesian forecasting for dose individualization.

    Basic: How can the PICOT framework structure clinical research questions for this compound efficacy in pediatric epilepsy?

    • P opulation: Children aged 2–12 with refractory focal seizures.
    • I ntervention: this compound monotherapy (4–8 mg/kg/day).
    • C omparison: Levetiracetam or valproate.
    • O utcome: Seizure frequency reduction ≥50% over 6 months.
    • T ime: 12-month follow-up.
      This format ensures hypothesis specificity and comparability in meta-analyses .

    Advanced: What methodological approaches address this compound’s variable bioavailability in pharmacokinetic studies?

    Use crossover designs with standardized formulations (e.g., suspension vs. tablet) and control for food interactions. Employ bioanalytical methods like HPLC-MS to measure free vs. protein-bound this compound fractions. Validate assays via spike-and-recovery experiments in plasma matrices .

    Methodological: How should researchers resolve contradictions between in vitro and in vivo data on this compound’s neuroprotective effects?

    Apply the FINER criteria:

    • F easible: Replicate in vitro conditions (e.g., oxygen-glucose deprivation models) in in vivo ischemia-reperfusion models.
    • N ovel: Use transcriptomics to identify off-target effects (e.g., BDNF modulation).
    • R elevant: Conduct dose-escalation trials with biomarker endpoints (e.g., S100B for neuronal damage) .

    Basic: What safety protocols are critical for handling this compound in laboratory settings?

    • Use fume hoods for powder handling to avoid airborne exposure.
    • Implement routine serum level monitoring in in vivo studies.
    • Decontaminate spills with absorbent materials (e.g., vermiculite) and 10% ethanol .

    Advanced: How do CYP2C9 polymorphisms affect this compound dosing in pharmacogenomic studies?

    Genotype-guided dosing reduces toxicity (e.g., nystagmus, ataxia). Design GWAS or candidate-gene studies with *CYP2C9**2/*3 variants. Use PCR-RFLP or TaqMan assays for genotyping. Adjust doses by 25–50% in poor metabolizers .

    Methodological: What statistical methods are optimal for analyzing this compound’s teratogenicity data in retrospective cohort studies?

    Apply multivariate logistic regression to control confounders (e.g., maternal age, folate intake). Use propensity score matching to balance cohorts. Report odds ratios with 95% CIs and sensitivity analyses for unmeasured bias .

    Advanced: How can meta-analyses reconcile conflicting evidence on this compound’s efficacy versus newer antiepileptics?

    Follow PRISMA guidelines:

    • Search multiple databases (PubMed, EMBASE, Cochrane) with terms like “this compound AND levetiracetam AND RCT.”
    • Assess bias via RoB 2.0 tool.
    • Pool data using random-effects models to account for heterogeneity .

    Basic: What experimental controls ensure reproducibility in this compound synthesis and characterization?

    • Document reaction conditions (solvent purity, temperature).
    • Validate purity via NMR (≥95% integration) and HPLC (retention time ±2%).
    • Characterize crystallinity with XRD to confirm polymorphic form .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Phenytoin
    Reactant of Route 2
    Reactant of Route 2
    Phenytoin

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。